4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-
Description
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Properties
IUPAC Name |
6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-9-8(10(13)15-5-14-9)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAAUVDRVFXXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Protocol and Mechanistic Rationale for 6-Chloro-5-(4-fluorophenyl)pyrimidin-4-amine
Executive Summary
The compound 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine (CAS: 1446109-96-1) 1 is a highly valued halogenated heteroarene scaffold, frequently utilized as an advanced intermediate in the development of kinase inhibitors and other targeted therapeutics. This whitepaper outlines a robust, three-step linear synthesis from commercially available starting materials. The protocol is designed as a self-validating system, incorporating mechanistic rationale, precise stoichiometric control, and analytical checkpoints to ensure high fidelity and reproducibility at scale.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 4-amino-6-chloro-5-arylpyrimidines relies on a sequence of condensation, exhaustive chlorination, and regioselective amination.
I. Base-Promoted Cyclocondensation: The pyrimidine core is constructed via the condensation of diethyl 2-(4-fluorophenyl)malonate with formamidine acetate. A strong base (sodium methoxide) is required to deprotonate both the formamidine and the active methylene of the malonate, driving the cyclization to the thermodynamically stable 5-(4-fluorophenyl)pyrimidine-4,6-diol (which exists predominantly in its dione tautomeric form).
II. Deoxychlorination: The conversion of the diol to 4,6-dichloro-5-(4-fluorophenyl)pyrimidine (CAS: 146533-37-1) 2 is achieved using phosphorus oxychloride ( POCl3 ). The addition of a sterically hindered tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is a critical causal factor in this step. DIPEA accelerates the formation of the highly electrophilic Vilsmeier-Haack-type chlorinating intermediate and sequesters the liberated hydrogen chloride, thereby preventing acid-catalyzed degradation of the pyrimidine ring [[3]]().
III. Regioselective SNAr Amination: Site-selective amination of polychlorinated pyrimidines via nucleophilic aromatic substitution (SNAr) is notoriously challenging due to competing electrophilic sites 4. However, in this symmetrical 4,6-dichloro system, the reaction is inherently self-limiting. The first equivalent of ammonia displaces one chloride with high efficiency. The newly introduced amino group strongly donates electron density into the pyrimidine π -system via resonance. This electronic enrichment raises the LUMO energy of the ring, stabilizing anionic intermediates and effectively deactivating the remaining C6-chloride toward further nucleophilic attack [[5]](). Consequently, over-amination is suppressed, yielding the mono-aminated target exclusively.
Synthetic Workflow
Workflow for the synthesis of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 5-(4-fluorophenyl)pyrimidine-4,6-diol
-
Preparation: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an argon inlet.
-
Reagent Charging: Dissolve sodium methoxide (16.2 g, 300 mmol, 3.0 eq) in anhydrous methanol (400 mL). Add formamidine acetate (12.5 g, 120 mmol, 1.2 eq) and stir at room temperature for 15 minutes to liberate the free formamidine.
-
Condensation: Add diethyl 2-(4-fluorophenyl)malonate (25.4 g, 100 mmol, 1.0 eq) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 12 hours. The reaction progress can be monitored by TLC (disappearance of the malonate).
-
Workup: Cool the mixture to room temperature and concentrate in vacuo to remove methanol. Dissolve the crude sodium salt in distilled water (300 mL) and cool to 0 °C. Carefully acidify the solution to pH 3–4 using 2M aqueous HCl.
-
Isolation: Filter the resulting heavy white precipitate, wash thoroughly with cold water (2 x 50 mL), and dry under high vacuum at 50 °C to afford Intermediate 1.
Step 2: Synthesis of 4,6-Dichloro-5-(4-fluorophenyl)pyrimidine
-
Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Purge with argon.
-
Reagent Charging: Suspend the dry 5-(4-fluorophenyl)pyrimidine-4,6-diol (20.6 g, 100 mmol, 1.0 eq) in phosphorus oxychloride ( POCl3 , 46.5 mL, 500 mmol, 5.0 eq). Cool the suspension to 0 °C in an ice bath.
-
Catalyst Addition: Add N,N-diisopropylethylamine (DIPEA, 26.1 mL, 150 mmol, 1.5 eq) dropwise. Caution: This addition is exothermic.
-
Reaction: Remove the ice bath and heat the mixture to 100 °C for 4 hours. The suspension will gradually turn into a homogeneous dark solution as the diol is consumed.
-
Quenching (Critical Safety Step): Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the majority of the unreacted POCl3 . Dissolve the resulting syrup in ethyl acetate (200 mL) and pour it very slowly into a vigorously stirred mixture of crushed ice and water (500 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with saturated aqueous NaHCO3 (until pH is neutral), wash with brine, and dry over anhydrous Na2SO4 .
-
Isolation: Concentrate the organic layer to yield 4,6-dichloro-5-(4-fluorophenyl)pyrimidine 2 as a pale yellow solid.
Step 3: Synthesis of 6-Chloro-5-(4-fluorophenyl)pyrimidin-4-amine
-
Preparation: Utilize a 250 mL heavy-walled pressure tube (or autoclave) equipped with a magnetic stir bar.
-
Reagent Charging: Dissolve 4,6-dichloro-5-(4-fluorophenyl)pyrimidine (12.1 g, 50 mmol, 1.0 eq) in anhydrous THF (100 mL).
-
Amination: Add a solution of ammonia in methanol (7 N, 35.7 mL, 250 mmol, 5.0 eq). Seal the pressure tube tightly.
-
Reaction: Heat the sealed vessel to 80 °C behind a blast shield for 16 hours.
-
Workup: Cool the vessel completely to room temperature (or 0 °C) before carefully venting to release any residual pressure. Concentrate the reaction mixture in vacuo.
-
Isolation: Partition the crude residue between ethyl acetate (150 mL) and water (100 mL). Extract the aqueous phase once more with ethyl acetate (50 mL). Combine the organic layers, wash with brine, and dry over Na2SO4 .
-
Purification: Concentrate the solvent and purify the crude product by recrystallization from ethanol/water (or via silica gel chromatography using Hexanes/EtOAc 7:3) to afford the pure 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine 1.
Quantitative Data & Analytical Characterization
The following table summarizes the expected quantitative yields and key analytical markers for in-process validation.
| Step | Intermediate / Product | CAS Number | Expected Yield | Purity (HPLC) | Key Analytical Marker ( 1 H NMR, DMSO- d6 ) |
| 1 | 5-(4-fluorophenyl)pyrimidine-4,6-diol | N/A | 82 - 86% | >95% | δ 11.95 (br s, 2H, OH), 8.12 (s, 1H, Ar-H) |
| 2 | 4,6-Dichloro-5-(4-fluorophenyl)pyrimidine | 146533-37-1 | 85 - 89% | >98% | δ 8.88 (s, 1H, Ar-H), 7.42-7.55 (m, 4H, Ar-H) |
| 3 | 6-Chloro-5-(4-fluorophenyl)pyrimidin-4-amine | 1446109-96-1 | 75 - 80% | >99% | δ 8.35 (s, 1H, Ar-H), 6.95 (br s, 2H, NH2 ) |
Note: The disappearance of the broad hydroxyl/enol signals at δ 11.95 and the subsequent appearance of the primary amine signal at δ 6.95 are the definitive markers for successful progression through the synthetic sequence.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4,6-DICHLORO-5-(4-FLUOROPHENYL)PYRIMIDINE | CymitQuimica [cymitquimica.com]
- 3. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
An In-depth Technical Guide to 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- (CAS No. 1446109-96-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-, a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and its potential biological activities, with a focus on its relevance as a scaffold in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and application of this compound.
Chemical Identity and Physicochemical Properties
4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- is a substituted pyrimidine with the Chemical Abstracts Service (CAS) registry number 1446109-96-1 . Its structure features a pyrimidine core substituted with an amino group at position 4, a chlorine atom at position 6, and a 4-fluorophenyl group at position 5.
| Property | Value | Source |
| CAS Number | 1446109-96-1 | [1] |
| Molecular Formula | C₁₀H₇ClFN₃ | [1] |
| Molecular Weight | 223.63 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% (commercially available) | [1] |
| SMILES | FC1=CC=C(C=C1)C2=C(Cl)N=CN=C2N | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
A likely synthetic approach involves the Suzuki coupling of a halogenated pyrimidine derivative with a boronic acid.
Caption: Proposed Suzuki cross-coupling reaction for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothesized)
This protocol is a representative example based on similar reactions found in the literature for related compounds. Optimization of reaction conditions may be necessary.
Step 1: Suzuki Cross-Coupling Reaction
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-amino-6-chloro-5-iodopyrimidine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1). Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly effective in facilitating the formation of the carbon-carbon bond between the pyrimidine ring and the phenyl ring in the Suzuki reaction.
-
Base: The base is crucial for the activation of the boronic acid and for neutralizing the acid generated during the catalytic cycle.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Biological Activity and Potential Applications
The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including a wide range of anticancer agents. The structural features of 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- suggest its potential as a kinase inhibitor or as a modulator of other cellular signaling pathways implicated in cancer.
Anticipated Mechanism of Action
Based on the biological activities of structurally similar compounds, it is hypothesized that 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- may exert its effects through one or more of the following mechanisms:
-
Kinase Inhibition: The aminopyrimidine core is a common feature in many ATP-competitive kinase inhibitors. The substituents on the pyrimidine ring can be tailored to achieve selectivity for specific kinases involved in cancer cell proliferation and survival.
-
Modulation of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). This compound could potentially modulate apoptotic pathways by interacting with key regulatory proteins.
-
Overcoming Multidrug Resistance: Some pyrimidine derivatives have been shown to be effective against cancer cells that have developed resistance to conventional chemotherapies.
Caption: Hypothesized mechanism of action involving kinase inhibition and induction of apoptosis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1446109-96-1 is not available in the public domain, safety precautions should be based on the data for structurally related and potentially hazardous compounds.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust, and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Potential Hazards (based on related compounds):
-
May be harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
In case of exposure, seek immediate medical attention and refer to the general first-aid measures for chemical exposure.
Conclusion
4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- (CAS No. 1446109-96-1) is a promising chemical entity for drug discovery and development, particularly in the field of oncology. Its synthesis is achievable through established chemical reactions, and its structural features suggest a high potential for biological activity. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential. This guide provides a foundational understanding of this compound to aid researchers in their future investigations.
References
-
PubChem. 6-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
Sources
The Structural Landscape of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of the 5-Arylpyrimidine Scaffold in Kinase Inhibition
The 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine core represents a privileged scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic arrangement of a halogenated pyrimidine ring coupled with a substituted phenyl moiety provides a versatile platform for engaging with the ATP-binding sites of various kinases. This guide offers an in-depth technical exploration of the crystal structure, synthesis, and structure-activity relationships (SAR) of this important class of molecules, providing researchers, scientists, and drug development professionals with the foundational knowledge to navigate the chemical space of these promising therapeutic agents.
The pyrimidine core itself is a well-established pharmacophore, present in numerous FDA-approved drugs. The addition of a 5-aryl group introduces a critical vector for exploring interactions within the deeper pockets of the kinase active site, while the 6-chloro substituent not only influences the electronic properties of the pyrimidine ring but also serves as a key synthetic handle for further chemical modifications. The 4-amino group typically acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase. This guide will dissect these structural features, providing a rationale for experimental design and optimization in the pursuit of novel kinase inhibitors.
Structural Analysis: Insights from X-ray Crystallography of Analogs
While a public crystal structure for 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine is not currently available, a comprehensive understanding of its solid-state conformation and intermolecular interactions can be gleaned from the crystallographic data of closely related analogs. This section will analyze the crystal structures of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[1][2] and 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine[3] to infer the key structural characteristics of the target compound and its derivatives.
Conformational Landscape: The Dihedral Angle and Its Implications
A critical structural parameter in 5-phenylpyrimidine analogs is the dihedral angle between the pyrimidine and the phenyl rings. In the crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, this angle is reported to be 79.67(8)°[1][2]. Similarly, in 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, the dihedral angle is 66.47(8)°[3]. This significant twist between the two aromatic systems is a common feature in such structures and is primarily driven by the need to alleviate steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrimidine ring. This non-planar conformation has profound implications for how these molecules present themselves to the active site of a kinase, influencing the potential for π-π stacking and other non-covalent interactions.
Intermolecular Interactions: Building the Crystal Lattice
The packing of these molecules in the solid state is governed by a network of intermolecular interactions. In the crystal structure of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, molecules are linked by N—H⋯N hydrogen bonds, forming chains that propagate through the crystal lattice[3]. Furthermore, slipped π–π stacking interactions between adjacent pyrimidine rings are observed, with a centroid-centroid separation of 3.7634(12) Å[3]. In the nitro-substituted analog, π–π stacking between centrosymmetrically related pyrimidine rings is also a dominant feature, with centroid-centroid separations of 3.4572(8) and 3.5433(7) Å[1][2]. These interactions highlight the importance of both hydrogen bonding and aromatic stacking in the solid-state organization of these compounds, which can also play a crucial role in their binding to biological targets.
The diagram below illustrates the key intermolecular interactions that are likely to be present in the crystal structure of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine analogs, based on the analysis of related crystal structures.
Caption: Key intermolecular interactions in 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine analogs.
Crystallographic Data of Analogs
The following table summarizes the key crystallographic parameters for the two closely related analogs discussed. This data provides a valuable reference for researchers working on the crystallization and structural determination of new derivatives in this class.
| Parameter | 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[1][2] | 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine[3] |
| Formula | C₁₁H₉ClN₄O₂ | C₁₁H₁₁ClN₄ |
| Molecular Weight | 264.67 | 234.69 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 6.8980(14) | 9.5887(19) |
| b (Å) | 8.9282(18) | 9.948(2) |
| c (Å) | 11.427(2) | 12.671(3) |
| α (˚) | 73.76(3) | 90 |
| β (˚) | 86.80(3) | 109.63(3) |
| γ (˚) | 84.21(3) | 90 |
| Volume (ų) | 672.0(2) | 1138.4(4) |
| Z | 2 | 4 |
Synthesis and Crystallization: A Practical Guide
The synthesis of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine analogs typically involves a multi-step sequence starting from readily available pyrimidine precursors. The following section outlines a representative synthetic protocol and provides guidance on the crystallization of these compounds.
General Synthetic Approach
A common strategy for the synthesis of 5-aryl-6-chloropyrimidin-4-amines involves a Suzuki cross-coupling reaction to introduce the aryl group at the 5-position of a di-chlorinated pyrimidine, followed by a nucleophilic aromatic substitution to install the 4-amino group.
The workflow for this synthesis is depicted in the diagram below:
Caption: General synthetic workflow for 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes a general method for the synthesis of 6-chloro-5-arylpyrimidin-4-amines, which can be adapted for the specific synthesis of the 4-fluorophenyl analog.[4][5]
Step 1: Suzuki Cross-Coupling
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added (4-fluorophenyl)boronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 4-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 4,6-dichloro-5-(4-fluorophenyl)pyrimidine, is purified by column chromatography on silica gel.
Step 2: Nucleophilic Aromatic Substitution
-
The purified 4,6-dichloro-5-(4-fluorophenyl)pyrimidine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or n-butanol).
-
A solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol or aqueous ammonia) is added to the reaction mixture.[6]
-
The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) for 2-8 hours, with monitoring by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with water or a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford the desired 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine.
Crystallization Techniques for Pyrimidine Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in structural analysis. For pyrimidine derivatives, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small vial, which is then placed inside a larger sealed container containing a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer to promote crystal growth.
The choice of solvent is crucial and often requires screening a range of solvents with varying polarities.
Structure-Activity Relationships (SAR): Guiding the Design of Potent Analogs
The 6-chloro-5-phenylpyrimidin-4-amine scaffold has been extensively explored as a source of kinase inhibitors. The following section summarizes key SAR insights that can guide the design of more potent and selective analogs.[7][8][9]
The Role of the 4-Amino Group
The 4-amino group is a critical pharmacophoric feature, typically forming one or more hydrogen bonds with the hinge region of the kinase ATP-binding site. Substitution on this amine is generally not well-tolerated, as it can disrupt this crucial interaction.
Exploring Substitutions at the 5-Phenyl Ring
The 5-phenyl ring projects into the solvent-exposed region of the ATP-binding pocket in many kinases, making it an ideal position for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties.
-
Electronic Effects: The electronic nature of the substituent on the phenyl ring can significantly impact activity. Electron-withdrawing groups, such as the fluoro group in the title compound, can influence the overall electronic distribution of the molecule and potentially engage in specific interactions with the protein.
-
Steric Bulk: The size and shape of the substituent are also critical. Bulky groups may either enhance binding by filling a hydrophobic pocket or clash with the protein surface, leading to a loss of activity.
The Significance of the 6-Chloro Group
The 6-chloro substituent plays a multifaceted role:
-
Electronic Modulation: It withdraws electron density from the pyrimidine ring, which can influence the pKa of the 4-amino group and its hydrogen bonding capacity.
-
Synthetic Handle: As demonstrated in the synthetic protocol, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution and a key partner in cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.
-
Direct Protein Interactions: In some cases, the chlorine atom can participate in halogen bonding or other non-covalent interactions with the protein, contributing to binding affinity.
SAR Summary Table for 5-Phenylpyrimidine Kinase Inhibitors
The following table provides a qualitative summary of the SAR for key positions on the 6-chloro-5-phenylpyrimidin-4-amine scaffold, based on published data for related kinase inhibitors.
| Position | Modification | General Effect on Kinase Inhibitory Activity | Rationale |
| 4-Amine | N-Alkylation/Arylation | Generally detrimental | Disrupts crucial hydrogen bonding with the kinase hinge region. |
| 5-Phenyl | Small, electron-withdrawing substituents (e.g., F, Cl) | Often tolerated or beneficial | Can enhance binding through specific interactions and favorable electronic effects. |
| Bulky substituents | Variable | Can either improve potency by occupying hydrophobic pockets or decrease it due to steric clash. | |
| 6-Position | Replacement of Chloro with other groups | Variable | Can be used to modulate potency, selectivity, and physicochemical properties. |
Conclusion
The 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine scaffold is a rich starting point for the design of novel kinase inhibitors. A thorough understanding of its structural properties, synthetic accessibility, and structure-activity relationships is paramount for the successful development of new therapeutic agents. While the precise crystal structure of the title compound remains to be publicly disclosed, analysis of closely related analogs provides invaluable insights into its conformational preferences and intermolecular interactions. The synthetic strategies and SAR data presented in this guide offer a solid foundation for researchers to design and synthesize novel analogs with improved potency, selectivity, and drug-like properties. The continued exploration of this chemical space holds great promise for the discovery of next-generation kinase inhibitors to address unmet medical needs.
References
-
Shi, D.-Q., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689. [Link]
-
Shi, D.-Q., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089. [Link]
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 437-448. [Link]
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Gogoi, P., et al. (2010). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Tetrahedron Letters, 51(33), 4381-4384. [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal, 8(2), 735-744. [Link]
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Wang, T., et al. (2015). Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. Organic Process Research & Development, 19(6), 725-730. [Link]
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Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(10), 1549-1563. [Link]
-
PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]
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Le Gall, E., et al. (2011). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 16(7), 5550-5559. [Link]
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Lou, X.-H., et al. (2017). Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 653-654. [Link]
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Le Gall, E., et al. (2011). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. ResearchGate. [Link]
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Uracov, G. A., et al. (2022). Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors. Molecules, 27(23), 8272. [Link]
-
Denny, W. A., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Academia.edu. [Link]
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Shi, D.-Q., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689. [Link]
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Szafrański, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6969. [Link]
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PubChem. (n.d.). 6-(5-Chloro-2-ethoxy-phenyl)-N4-(4-nitro-phenyl)-pyrimidine-2,4-diamine. Retrieved from [Link]
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Application Note: Cellular Characterization of Prexasertib (LY2606368), a Selective CHK1 Inhibitor
Abstract
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals utilizing 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-, commonly known as Prexasertib or LY2606368. Prexasertib is a potent, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response (DDR) and cell cycle progression.[1][2][3] By inhibiting CHK1, Prexasertib abrogates DNA damage-induced cell cycle arrest, leading to an accumulation of DNA damage, replication catastrophe, and subsequent apoptosis, particularly in cancer cells with high intrinsic replication stress.[2][4][5] This document outlines detailed, field-tested protocols for compound handling, determining cellular potency, and verifying the mechanism of action in a cell culture setting.
Introduction: The Rationale for Targeting CHK1
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that serves as a master regulator of the cellular response to DNA damage and replication stress.[2] Upon activation by upstream kinases like ATR, CHK1 phosphorylates a host of downstream substrates, including CDC25 phosphatases, to initiate cell cycle arrest, primarily at the S and G2/M phases.[4] This pause provides the cell with a critical window to repair damaged DNA before proceeding with replication or mitosis.[2]
Many cancer cells are characterized by genomic instability and defects in DNA damage repair pathways, leading to a heightened reliance on the CHK1-mediated checkpoint for survival.[2][6] Exploiting this dependency is a key therapeutic strategy. Inhibitors like Prexasertib are designed to dismantle this crucial checkpoint.[1][2] By blocking CHK1, Prexasertib prevents the repair of DNA damage, forcing cells with a high replicative burden to enter mitosis with damaged chromosomes.[2][4] This process, termed "replication catastrophe," ultimately triggers programmed cell death (apoptosis).[2][5]
This application note provides a logical workflow for investigating Prexasertib in your cell line(s) of interest, from initial potency assessment to detailed mechanistic validation.
Compound Information & Handling
| Parameter | Description | Source |
| IUPAC Name | 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- | [7] |
| Common Names | Prexasertib, LY2606368 | [1] |
| Molecular Formula | C₁₀H₇ClFN₃ (as free base) | [7] |
| Molecular Weight | 223.63 g/mol (as free base) | [7] |
| Target(s) | Primary: CHK1 (Ki = 0.9 nM). Secondary: CHK2 (IC50 = 8 nM), RSK1 (IC50 = 9 nM). | [3][8][9] |
| Solubility | Soluble in DMSO (e.g., 8-22 mg/mL). Poorly soluble in water. | [3][10] |
| Storage | Store stock powder at -20°C for up to 3 years. Store DMSO stock solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [10] |
| Safety | Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated area. | [11][12] |
Experimental Workflow Overview
The following diagram illustrates the recommended experimental path for characterizing Prexasertib's effects in cell culture. This workflow is designed to be sequential, with data from initial assays informing the design of subsequent mechanistic studies.
Caption: A logical workflow for the cellular characterization of Prexasertib.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Causality Statement: A high-concentration stock in an appropriate solvent like DMSO is critical for minimizing the volume of solvent added to cell culture media, thereby preventing solvent-induced cytotoxicity. Fresh, anhydrous DMSO is recommended as moisture can reduce the compound's solubility.[9]
-
Preparation: Allow the Prexasertib powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of Prexasertib dihydrochloride (MW: 438.31 g/mol ):
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 438.31 g/mol )) * 1,000,000 = 228.1 µL
-
-
Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Solubilization: Vortex thoroughly. If necessary, use sonication to ensure complete dissolution.[10] The solution should be clear.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Protocol 2: Determining Cell Viability and EC50
Causality Statement: A dose-response assay is the foundational experiment to determine the concentration range over which the compound affects cell viability. This establishes the effective concentration 50 (EC50), which is essential for designing subsequent mechanistic experiments.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density that ensures they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the assay.[14] Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of Prexasertib in complete culture medium. A common starting range is 0 nM (vehicle control) to 1000 nM.
-
Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Prexasertib.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time can be varied (e.g., 48-96 hours) depending on the cell line's doubling time.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTT, XTT).
-
For an MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan crystals and measure absorbance at 570 nm.[16]
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the Prexasertib concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.
| Cell Line Example | Reported IC50/EC50 | Source |
| U-2 OS (Osteosarcoma) | 3 nM | [10] |
| Calu-6 (Lung Carcinoma) | 3 nM | [10] |
| HT-29 (Colon Adenocarcinoma) | 10 nM | [10] |
| HeLa (Cervical Cancer) | 37 nM | [10] |
| Neuroblastoma Cell Lines | Low nanomolar range | [17] |
Protocol 3: Western Blot Analysis of CHK1 Pathway Modulation
Causality Statement: This protocol validates that Prexasertib engages its intended target within the cell. A reduction in the autophosphorylation of CHK1 at Ser296 is a direct pharmacodynamic marker of target inhibition.[3][4] Examining downstream markers like phospho-CDC25C confirms the functional consequence of this inhibition.[4]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Prexasertib at a concentration around the predetermined EC50 (e.g., 50 nM) for various time points (e.g., 0, 4, 8, 24 hours).[4][17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[14][16]
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[14]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil at 95°C for 5-10 minutes.[14]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[14][16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies. Key antibodies include:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[16] A decrease in the p-CHK1 (Ser296) signal relative to total CHK1 indicates successful target engagement. An increase in γH2AX indicates downstream induction of DNA damage.[18]
Protocol 4: Immunofluorescence (IF) for DNA Damage (γH2AX Foci)
Causality Statement: Western blotting shows the total amount of DNA damage marker γH2AX, while immunofluorescence allows for the direct visualization and quantification of DNA double-strand breaks as distinct nuclear foci. This provides powerful, single-cell evidence of Prexasertib-induced DNA damage.[5][14]
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Allow them to adhere overnight. Treat with Prexasertib (e.g., at EC50 concentration) and a vehicle control for a set time (e.g., 24 hours).
-
Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody: Incubate with a primary antibody against γH2AX (phospho-H2AX Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Image the cells using a fluorescence or confocal microscope. Quantify the number and intensity of γH2AX foci per nucleus. A significant increase in foci in Prexasertib-treated cells compared to the control indicates the induction of DNA double-strand breaks.[5]
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Causality Statement: CHK1 inhibition is expected to abrogate the G2/M checkpoint, forcing cells with DNA damage into mitosis. However, it can also cause S-phase arrest due to replication fork collapse.[18] Cell cycle analysis using propidium iodide (PI) staining allows for the quantification of cells in each phase (G1, S, G2/M), revealing how Prexasertib alters cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates. Treat with Prexasertib (e.g., at EC50 and 2x EC50 concentrations) and a vehicle control for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells (to include apoptotic populations). Centrifuge and wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet and perform dropwise fixation by adding ice-cold 70% ethanol while gently vortexing. This is a critical step to prevent cell clumping. Fix overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the S phase is a common outcome of Prexasertib treatment, consistent with replication catastrophe.[3][18]
Mechanism of Action: A Visual Summary
The following diagram illustrates the established mechanism of action for Prexasertib. In cells experiencing replication stress, the ATR kinase is activated, which in turn phosphorylates and activates CHK1. CHK1 then arrests the cell cycle. Prexasertib directly inhibits CHK1, breaking this chain and leading to downstream consequences.
Caption: The inhibitory action of Prexasertib on the ATR-CHK1 signaling pathway.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low compound solubility / precipitation in media | Stock concentration is too high; poor quality DMSO; moisture in DMSO. | Prepare a fresh stock in new, anhydrous DMSO. Ensure the final DMSO concentration in media is <0.5%. Perform a solubility test in media before the experiment. |
| High variability in cell viability assay | Inconsistent cell seeding; edge effects in the 96-well plate; contamination. | Use a multichannel pipette for seeding and reagent addition. Avoid using the outermost wells of the plate. Regularly check for contamination. |
| No change in p-CHK1 after treatment | Compound is inactive; treatment time/dose is insufficient; antibody is not working. | Verify compound integrity. Perform a dose-response and time-course experiment. Include a positive control for the antibody if possible. |
| High background in immunofluorescence | Insufficient blocking; secondary antibody is non-specific; antibody concentration is too high. | Increase blocking time or change blocking agent (e.g., goat serum). Titrate primary and secondary antibodies to optimal concentrations. Include a secondary-only control. |
| Poor cell cycle histogram resolution | Incorrect fixation technique (cell clumps); RNase treatment is incomplete. | Add cold ethanol dropwise while vortexing. Ensure RNase A is active and incubation time is sufficient to degrade all RNA. |
References
- InvivoChem. Prexasertib 2HCl (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor.
- Wikipedia. Prexasertib.
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- Benchchem. Chk1-IN-3: Application Notes and Protocols for Researchers.
- Locatelli, E., et al. (2018). Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. PMC.
- AmBeed. Prexasertib (LY2606368).
- Gao, Y., et al. (2024). Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells. MDPI.
- MedchemExpress. LY2606368 dihydrochloride - CHK1 Inhibitor.
- Walton, M. I., et al. (2020).
- TargetMol. Prexasertib (LY2606368).
- Wood, A. C., et al. (2017). The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma. AACR Journals.
- Benchchem.
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- Selleck Chemicals. Prexasertib (LY2606368) Dihydrochloride.
- Selleck Chemicals. Prexasertib (LY2606368).
- Koussouros, M., et al. (2020). Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer. PMC.
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- InvivoChem.
- Calvo, E., et al. (2021). Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor. AACR Journals.
- Foloppe, N., et al. (2009). Characterization of the CHK1 Allosteric Inhibitor Binding Site.
- Jaikanth, C., et al. (2025). Integrated computational-experimental pipeline for CHK1 inhibitor discovery: structure-based identification of novel chemotypes with anticancer activity. PubMed.
- ClinicalTrials.gov. A PHASE 1/2 TRIAL OF SRA737 (A CHK1 INHIBITOR) ADMINISTERED ORALLY IN SUBJECTS WITH ADVANCED CANCER.
- Lee, J., et al. (2020). Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study. PMC.
- ClinicalTrials.gov. A Study of Prexasertib (LY2606368)
- Sigma-Aldrich. 4-Amino-6-chloro-5-fluoropyrimidine.
- MilliporeSigma. 6-CHLOROMETHYL-5-FLUORO-PYRIMIDIN-4-OL AldrichCPR.
- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed.
- Guidechem. 6-(2-chloro-4-fluorophenyl)-4-pyrimidinamine.
- Aswinanand, B., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed.
- PubChem. 6-Chloro-5-fluoropyrimidin-4-amine.
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Application Notes and Protocols: Evaluating Pyrimidine-Based Kinase Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1] This guide provides a comprehensive overview and detailed protocols for the evaluation of pyrimidine-based compounds as kinase inhibitors.
Note on the Subject Compound: While this document is framed around the evaluation of compounds like 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine, it is important to note that as of the date of this publication, specific kinase targets and inhibitory data for this particular molecule are not extensively documented in publicly available scientific literature. Therefore, to provide a practical and scientifically robust guide, the protocols and principles described herein will use a well-characterized class of pyrimidine-based inhibitors—the 4-anilinopyrimidine inhibitors of the Epidermal Growth Factor Receptor (EGFR)—as a representative model. The methodologies are broadly applicable to novel pyrimidine derivatives.
The 4-anilinopyrimidine structure is a cornerstone of many EGFR inhibitors, where the aniline moiety typically forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[2][3] The principles of assay design, execution, and data interpretation detailed below are foundational for characterizing any novel kinase inhibitor.
Part 1: Scientific Background and Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its cognate ligands (e.g., EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of tyrosine residues. These phosphotyrosine sites serve as docking stations for various signaling proteins, initiating downstream cascades such as the RAS/RAF/MEK/ERK pathway, which is crucial for cell cycle progression.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[5]
Caption: EGFR Signaling Pathway and Point of Inhibition.
Principle of ATP-Competitive Kinase Inhibition
The majority of kinase inhibitors, including those based on the pyrimidine scaffold, function as ATP-competitive inhibitors.[6] They are designed to bind to the ATP pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The effectiveness of such an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[6]
Part 2: Experimental Protocols
The following protocols provide a framework for the systematic evaluation of a novel pyrimidine-based compound as a kinase inhibitor, using EGFR as the target kinase for this example.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation.[1][7] A decrease in kinase activity due to inhibition results in a higher concentration of residual ATP, leading to a stronger luminescent signal.[1][7][8]
Objective: To determine the IC50 value of a test compound against a purified kinase enzyme.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Ultra-Pure)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Test compound (e.g., 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine) dissolved in DMSO
-
Known EGFR inhibitor as a positive control (e.g., Gefitinib)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. A common approach is an 11-point, 3-fold serial dilution, starting from 1 mM.
-
The final DMSO concentration in the assay well should not exceed 1% to avoid solvent-induced artifacts.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound, positive control, or DMSO (as a negative control) to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer containing the EGFR enzyme and the poly(Glu, Tyr) substrate. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and µg/mL range for the substrate.
-
Add 10 µL of the 2X kinase/substrate master mix to each well.
-
Incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[9]
-
-
Initiation of Phosphorylation:
-
Prepare a 2.5X ATP solution in kinase assay buffer. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive assay for ATP-competitive inhibitors.
-
Add 5 µL of the ATP solution to all wells to initiate the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
-
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 20 µL of the ATP detection reagent to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence intensity using a plate reader.[1]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_DMSO - Lumi_no_enzyme)
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of a kinase inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase's activity.[10]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line.
Materials:
-
EGFR-dependent human cancer cell line (e.g., A431 epidermoid carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
Positive control inhibitor
-
Cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Sterile, clear-bottom, white-walled 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count the A431 cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compound, positive control, or DMSO vehicle control.
-
Incubate the plate for 72 hours in a CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell proliferation reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percent growth inhibition relative to the DMSO-treated control cells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a 4PL curve to determine the GI50 value.
-
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Representative Inhibitory Activity Data
| Compound/Control | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cell-Based GI50 (nM) |
| Representative 4-Anilinopyrimidine | EGFR | 0.08[5] | A431 | <1[5] |
| Gefitinib (Control) | EGFR | 2-37 | A431 | 9-33 |
Note: The data presented for the "Representative 4-Anilinopyrimidine" is based on published values for highly potent analogs in this class and serves as an illustrative benchmark.[5] Data for Gefitinib is from various public sources.
Conclusion and Best Practices
The successful characterization of a novel pyrimidine-based kinase inhibitor requires a systematic approach, beginning with robust biochemical assays to determine its potency and selectivity against purified enzymes.[6] Subsequently, cell-based assays are crucial to confirm that the compound can engage its target in a complex biological environment and exert the desired phenotypic effect, such as inhibiting cancer cell proliferation.[10][11]
Trustworthiness and Self-Validation:
-
Controls are Critical: Always include positive and negative controls in every assay to ensure its validity. A known inhibitor validates the assay's sensitivity, while a vehicle control establishes the baseline.
-
Orthogonal Assays: Whenever possible, use orthogonal assay formats (e.g., luminescence, fluorescence, radiometric) to confirm initial findings and rule out technology-specific artifacts.[12]
-
Kinome Profiling: To understand the selectivity of a lead compound, it should be screened against a broad panel of kinases.[6] High selectivity is often a key determinant of a successful therapeutic candidate, minimizing off-target effects.[6]
By adhering to these principles and employing the detailed protocols outlined in this guide, researchers can effectively characterize the activity of novel pyrimidine-based compounds and advance the development of next-generation kinase inhibitors.
References
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022). Available from: [Link]
-
BioAssay Systems. EnzyChromTM Kinase Assay Kit. Available from: [Link]
-
INiTS. Simple, direct, cell-based test for kinase inhibitor development. (2020). Available from: [Link]
-
Reaction Biology. A Step-by-Step Guide to Kinase Inhibitor Development. (2024). Available from: [Link]
-
BMG LABTECH. Kinase assays: A guide to the technologies that measure the activity of kinases. (2020). Available from: [Link]
-
Celtarys. Biochemical assays for kinase activity detection. (2025). Available from: [Link]
-
Blake, J. F., et al. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (2016). Journal of Medicinal Chemistry. Available from: [Link]
-
Academia.edu. Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Available from: [Link]
-
Sci-Hub. Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl- amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (PDF) Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor [academia.edu]
- 4. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.jp [sci-hub.jp]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. inits.at [inits.at]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Purification of 6-Chloro-5-(4-fluorophenyl)pyrimidin-4-amine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine .
This molecule is a highly valued privileged scaffold in medicinal chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. It is typically synthesized via the mono-amination of 4,6-dichloro-5-(4-fluorophenyl)pyrimidine using an ammonia source[1]. Because the pyrimidine ring is highly electron-deficient, the reaction mixture presents specific purification challenges, including over-amination (diamine formation) and competitive hydrolysis[2].
Below, you will find a comprehensive triage table, troubleshooting FAQs, and validated step-by-step protocols to ensure high-purity recovery of your target compound.
Part 1: Reaction Mixture Triage
Before initiating purification, it is critical to understand the physicochemical properties of the components in your crude mixture. The table below summarizes the quantitative and qualitative data for typical reaction constituents.
| Component | Identity / Role | Approx. TLC Rf (3:1 Hex/EtOAc) | Polarity & H-Bonding | Solubility Profile |
| 4,6-dichloro-5-(4-fluorophenyl)pyrimidine | Unreacted Starting Material (SM) | 0.85 | Highly non-polar; no H-bond donors. | Highly soluble in hexanes, DCM, and EtOAc. |
| 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine | Desired Product | 0.40 | Moderately polar; one primary amine (H-bond donor). | Soluble in EtOAc, DCM, THF; insoluble in cold hexanes. |
| 5-(4-fluorophenyl)pyrimidine-4,6-diamine | Over-reaction Side Product | 0.05 - 0.10 | Highly polar; two primary amines (extensive H-bonding). | Soluble in MeOH, highly polar mixtures; insoluble in hexanes. |
| 6-hydroxy-5-(4-fluorophenyl)pyrimidin-4-amine | Hydrolysis Byproduct | 0.00 (Streaks) | Extremely polar; exists in tautomeric pyrimidinone form. | Soluble in aqueous base, DMSO, MeOH. |
| Ammonium Chloride ( NH4Cl ) | Inorganic Salt Byproduct | Baseline | Ionic. | Soluble in water; insoluble in organic solvents. |
Part 2: Troubleshooting FAQs
Q1: How do I efficiently separate the desired mono-amine from the diamine side product?
A: The separation relies on the drastic difference in hydrogen-bonding capacity. The desired mono-amine has a single −NH2 group, while the diamine has two, significantly increasing its affinity for the stationary phase (silica gel)[2]. Actionable Advice: Use standard normal-phase silica gel chromatography. An eluent system of 20% to 40% Ethyl Acetate in Hexanes will smoothly elute the mono-amine while the diamine remains firmly retained near the baseline.
Q2: My product is contaminated with unreacted 4,6-dichloro starting material. How can I remove it without running a column?
A: If your primary impurity is the unreacted starting material, you can exploit its lack of hydrogen-bond donors. The dichloride is highly lipophilic and soluble in non-polar solvents, whereas the mono-amine will form intermolecular hydrogen bonds and crystallize[3]. Actionable Advice: Perform a trituration. Suspend the crude solid in cold hexanes. The starting material will dissolve, leaving the desired mono-amine as a solid precipitate. If the crude is too gummy, add a few drops of Dichloromethane (DCM) to disrupt the matrix, then flood with hexanes.
Q3: I am seeing a highly polar, UV-active spot on the baseline of my TLC, and mass spec shows a loss of the chloro group. What happened?
A: You are observing the hydrolysis of the C6-chloro group to a hydroxyl group (which rapidly tautomerizes to the thermodynamically stable pyrimidinone). The C6 position of a pyrimidine ring is highly activated toward Nucleophilic Aromatic Substitution ( SNAr ) due to the electron-withdrawing nature of the ring nitrogens and the adjacent fluorophenyl group. Actionable Advice: This occurs if the reaction or subsequent aqueous workup is subjected to high temperatures in the presence of water and a strong base. Ensure your aqueous workup is kept strictly between pH 7.0 and 8.0. Do not use strong bases like NaOH for neutralization; use saturated aqueous NaHCO3 instead.
Q4: My chromatography column is streaking severely. How do I fix this?
A: Streaking in amine purifications is usually caused by residual inorganic salts (like NH4Cl ) or protonation of the amine on the slightly acidic silica gel. Actionable Advice: First, ensure you have performed a thorough aqueous workup to remove all salts (see Protocol A). Second, if streaking persists, add 1% Triethylamine (TEA) to your chromatography eluent to deactivate the acidic silanol groups on the silica gel.
Part 3: Experimental Protocols
Protocol A: Optimized Aqueous Workup & Extraction
Purpose: To remove inorganic salts, ammonia, and highly polar hydrolysis byproducts prior to chromatography.
-
Quench: Cool the crude reaction mixture to room temperature. If the reaction was run in a water-miscible solvent (e.g., dioxane or methanol), concentrate the mixture under reduced pressure to remove >80% of the organic solvent[1].
-
Partition: Dilute the resulting residue with Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Add an equal volume of distilled water.
-
Neutralize: Check the pH of the aqueous layer. If it is acidic, add saturated aqueous NaHCO3 dropwise until the pH reaches 7.5 - 8.0. Self-validation: The pH must not exceed 8.5 to prevent SNAr hydrolysis of the labile chloro group.
-
Extract: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with EtOAc.
-
Wash & Dry: Combine the organic layers and wash once with brine (saturated NaCl ). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude organic residue.
Protocol B: Silica Gel Flash Chromatography
Purpose: To separate the mono-amine from unreacted starting material and diamine byproducts.
-
Preparation: Dry-load the crude residue onto a small amount of silica gel by dissolving it in minimal DCM, adding silica (approx. 2x the crude weight), and evaporating the solvent to a free-flowing powder.
-
Column Packing: Pack a column with silica gel (40-63 µm) using 10% EtOAc in Hexanes.
-
Elution:
-
Begin elution with 10% EtOAc in Hexanes (2-3 column volumes) to elute the highly non-polar 4,6-dichloro-5-(4-fluorophenyl)pyrimidine.
-
Increase the gradient to 30-40% EtOAc in Hexanes. The target 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine will elute in this window. Monitor fractions by TLC (UV detection at 254 nm).
-
Note: The diamine side product will remain on the column under these conditions.
-
-
Recovery: Pool the fractions containing the pure product and concentrate under reduced pressure.
Protocol C: Trituration / Recrystallization (Column-Free Alternative)
Purpose: Rapid purification when the primary impurity is the non-polar starting material.
-
Suspend: Place the crude organic residue in a round-bottom flask. Add cold Hexanes (10 mL per gram of crude).
-
Disrupt: Stir vigorously. If the material forms an insoluble gum, add DCM dropwise (no more than 10% of the total volume) while stirring until the gum breaks apart into a fine suspension.
-
Digest: Stir the suspension at room temperature for 30 minutes. The non-polar starting material will dissolve into the hexanes/DCM mixture, while the hydrogen-bonding mono-amine remains solid.
-
Filter: Filter the suspension through a Büchner funnel. Wash the filter cake with ice-cold hexanes.
-
Dry: Dry the solid under high vacuum to afford pure 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine.
Part 4: Purification Workflow Visualization
The following decision tree illustrates the logical flow of the purification process based on TLC analysis of the crude reaction mixture.
Figure 1: Decision tree for the purification of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine.
References
-
Le Gall, E., et al. "An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides." Molecules (Basel, Switzerland), U.S. National Library of Medicine, 2011. Available at:[Link]
-
MDPI. "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines." Molecules, MDPI, 2021. Available at:[Link]
Sources
- 1. 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | 60025-09-4 [chemicalbook.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines [mdpi.com]
- 3. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aqueous Solubility Challenges for 6-Chloro-5-(4-fluorophenyl)pyrimidin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly lipophilic, planar halogenated compounds. 6-Chloro-5-(4-fluorophenyl)pyrimidin-4-amine (CAS: 1446109-96-1) is a classic example of a "brick dust" molecule.
This guide is designed to move beyond basic trial-and-error. Here, we will dissect the chemical causality behind this compound's insolubility and provide self-validating, step-by-step protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.
The Molecular Challenge: Causality of Insolubility
To formulate a compound successfully, you must first understand why it resists solvation. 6-Chloro-5-(4-fluorophenyl)pyrimidin-4-amine suffers from inherent formulation issues common to many small-molecule kinase inhibitor scaffolds [1].
-
High Crystal Lattice Energy: The planar pyrimidine core and the halogenated phenyl ring promote strong intermolecular π−π stacking in the solid state. Water molecules cannot easily break these thermodynamic bonds.
-
Extreme Lipophilicity: The addition of chlorine and fluorine atoms significantly drives up the partition coefficient (LogP), making the molecule highly hydrophobic.
-
Lack of Ionizability at Physiological pH: While it contains a primary amine, the electron-withdrawing nature of the pyrimidine nitrogens and the adjacent halogens drastically lowers its pKa (estimated < 3.5). Consequently, the molecule remains un-ionized (neutral) at pH 7.4, rendering standard pH-adjustment strategies (like mild acidification) completely ineffective for solubility enhancement.
Because of these traits, this compound falls under Class II (or IV) of the Biopharmaceutics Classification System (BCS), where poor aqueous solubility is the primary rate-limiting step for both assay reliability and biological absorption [2].
Troubleshooting FAQs
Q: Why does my compound immediately turn cloudy when I dilute my DMSO stock into aqueous cell culture media? A: You are observing a "crash-out" phenomenon driven by a solvent shift. When the DMSO is diluted by water, the compound's solvation capacity drops exponentially. The system enters a state of kinetic supersaturation. Because the compound's lattice energy is higher than its hydration energy, hydrophobic aggregation occurs rapidly, leading to nucleation and visible precipitation. Causality: You have exceeded the compound's thermodynamic solubility limit in that specific buffer.
Q: Can I just lower the pH of my buffer to protonate the amine and dissolve it? A: No. Because the primary amine is conjugated to an electron-deficient pyrimidine ring and influenced by halogens, its pKa is exceptionally low. To achieve >90% protonation, you would need to drop the formulation pH below 2.0. While this might dissolve the compound, a pH of 2.0 is highly cytotoxic for in vitro assays and causes severe injection-site necrosis in vivo.
Q: What is the most reliable vehicle for in vivo IP/IV dosing for this specific chemotype? A: You must bypass the need for ionization by using a multi-component co-solvent and surfactant system. A proven ternary mixture for this class of compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . The DMSO dissolves the crystal lattice, PEG300 prevents immediate precipitation upon dilution, and Tween-80 forms micelles that sequester the lipophilic compound in the aqueous saline phase.
Quantitative Data Summaries
Table 1: Estimated Physicochemical Profile
| Parameter | Value / Characteristic | Impact on Formulation |
| Molecular Weight | 223.63 g/mol | Favorable for membrane permeability. |
| LogP (Estimated) | ~3.2 - 3.8 | Highly lipophilic; requires surfactants/co-solvents. |
| pKa (Conjugate Acid) | < 3.5 | Weak base; will not protonate at physiological pH. |
| BCS Classification | Class II / IV | Solubility is the absolute bottleneck for efficacy. |
Table 2: Expected Solubility Limits by Vehicle
| Vehicle / Solvent System | Estimated Solubility Limit | Recommended Use Case |
| 100% Anhydrous DMSO | > 25 mg/mL (>100 mM) | Master stock generation. |
| PBS / Media (pH 7.4) | < 0.01 mg/mL | Avoid direct addition of powder. |
| 0.1 N HCl (pH 1.0) | ~0.1 - 0.5 mg/mL | Gastric simulation only; not for dosing. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 5 - 10 mg/mL | In vivo dosing (IP/IV/PO). |
Experimental Protocols
Protocol A: Self-Validating In Vitro Assay Preparation
This protocol utilizes an intermediate dilution step to prevent the "crash-out" artifact, ensuring the compound remains in solution when introduced to cells.
-
Master Stock Generation: Weigh exactly 2.24 mg of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine. Add 1.0 mL of room-temperature, anhydrous DMSO to create a 10 mM master stock.
-
Solvation: Vortex for 30 seconds. Sonicate in a water bath at 37°C for 5 minutes.
-
Self-Validation Check: Hold the tube to the light. The solution must be 100% optically clear with no particulate refraction.
-
-
Serial DMSO Dilution: Perform all serial dilutions (e.g., 10 mM down to 1 µM) in 100% DMSO first. Do not dilute with water yet.
-
Intermediate Buffer Dilution (The Critical Step): Prepare an intermediate plate. Transfer 2 µL of the DMSO stocks into 98 µL of aqueous assay buffer (yielding a 2% DMSO intermediate). Mix rapidly by pipetting.
-
Self-Validation Check: Read the intermediate plate on a spectrophotometer at OD600. Any reading above background indicates micro-precipitation. If precipitation occurs, you must lower the top concentration.
-
-
Final Assay Addition: Transfer 5 µL of the intermediate dilution to 95 µL of cell culture media in the assay plate. The final DMSO concentration is now a safe 0.1%.
Protocol B: Formulation for In Vivo Dosing (5 mg/mL)
This protocol uses a "dropwise phase-in" technique to prevent kinetic supersaturation during micelle formation.
-
API Weighing: Add 5.0 mg of the compound to a clean glass vial.
-
Co-Solvent 1 (DMSO): Add 100 µL (10% v/v) of DMSO. Vortex vigorously until the powder is entirely dissolved.
-
Co-Solvent 2 (PEG300): Add 400 µL (40% v/v) of PEG300. Vortex for 30 seconds. The PEG300 acts as a thermodynamic bridge between the DMSO and the aqueous phase.
-
Surfactant (Tween-80): Add 50 µL (5% v/v) of Tween-80. Vortex for 1 minute.
-
Aqueous Phase (Saline): Crucial step. Do not dump the saline in all at once. While vortexing the vial at medium speed, add 450 µL (45% v/v) of 0.9% sterile saline dropwise .
-
Self-Validation Check: The solution must remain transparent. If it turns milky or opalescent, the micelles have failed to encapsulate the drug due to adding the saline too quickly. Discard and restart.
-
Mechanistic & Workflow Diagrams
Workflow for selecting in vitro and in vivo formulation strategies for pyrimidinamines.
Mechanistic pathway of kinetic supersaturation and precipitation during aqueous dilution.
References
-
Herbrink, M., et al. (2016). "Inherent formulation issues of kinase inhibitors." Journal of Controlled Release, 239, 118-127. URL: [Link]
-
Kawabata, Y., et al. (2011). "Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications." International Journal of Pharmaceutics, 420(1), 1-10. URL:[Link]
Sources
common side reactions in the synthesis of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of your target compound.
Introduction
The synthesis of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. The most common synthetic routes involve the construction of the pyrimidine ring through the cyclocondensation of a suitable three-carbon intermediate with guanidine, followed by chlorination. Each of these steps is susceptible to side reactions that can impact the yield and purity of the final product. This guide will address these potential pitfalls and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine?
A common and efficient method involves a Vilsmeier-Haack type reaction on 4-fluorophenylacetonitrile to generate a reactive enamine intermediate, such as 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile. This intermediate is then cyclized with guanidine to form the pyrimidine core. The final step is the chlorination of a precursor, likely a hydroxypyrimidine, to yield the target molecule.
Q2: What are the most common classes of impurities I should expect?
The most frequently observed impurities can be categorized based on the synthetic step in which they are formed:
-
Incomplete reaction: Residual starting materials or intermediates.
-
Cyclization byproducts: Isomeric pyrimidines or other heterocyclic structures.
-
Chlorination side products: Over-chlorinated species (e.g., dichloropyrimidines) or hydrolysis products where the chlorine is replaced by a hydroxyl group.
Q3: How can I best monitor the progress of my reaction to avoid side products?
Regular monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. Comparing the reaction mixture to a standard of the starting material and, if available, the desired product, will allow you to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products.
Q4: Are there any specific safety precautions I should take during the chlorination step?
Yes, the chlorination step, often employing reagents like phosphorus oxychloride (POCl₃), is hazardous.[1][2] POCl₃ is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Quenching of the reaction should be done carefully by slowly adding the reaction mixture to ice or a cold, basic solution.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions.
Problem 1: Low Yield in the Cyclocondensation Step with Guanidine
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS.
-
Significant amount of the enamine intermediate remains unreacted.
-
Isolation of an unexpected major byproduct.
Potential Causes and Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Incorrect Basicity | Optimize the base and solvent system. Common bases for this cyclocondensation include sodium ethoxide or sodium methoxide in their corresponding alcohol. | The cyclocondensation of an enamine with guanidine is a base-catalyzed reaction. The basicity of the reaction medium needs to be sufficient to deprotonate guanidine, making it a more effective nucleophile, but not so strong as to cause degradation of the starting materials or product. |
| Alternative Cyclization Pathways | Carefully control the reaction temperature. Lower temperatures may favor the desired thermodynamic product. | The enamine intermediate possesses multiple electrophilic sites, and guanidine has multiple nucleophilic sites. This can lead to the formation of regioisomers or other heterocyclic systems. Reaction temperature can influence the kinetic versus thermodynamic control of the cyclization. |
| Hydrolysis of the Enamine Intermediate | Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and reagents. | Enamines are susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. This would lead to the formation of a ketone and reduce the yield of the desired pyrimidine. |
Problem 2: Presence of Dichloro- and Hydroxy- Impurities in the Final Product
Symptoms:
-
Mass spectrometry data shows peaks corresponding to the desired product plus 34 Da (dichloro impurity) and minus 18 Da (hydroxy impurity).
-
Multiple spots are observed on TLC after the chlorination step.
Potential Causes and Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Over-chlorination | Reduce the amount of chlorinating agent (e.g., POCl₃) and/or lower the reaction temperature. | If the precursor to the final product has another site susceptible to chlorination (e.g., another hydroxyl or amino group), aggressive reaction conditions can lead to the formation of a dichloro- species. |
| Hydrolysis of the Chloro Group | Ensure anhydrous conditions during the reaction and perform a non-aqueous workup if possible. During aqueous workup, keep the temperature low and the pH neutral or slightly basic. | The 6-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water (hydrolysis), especially under acidic conditions, which can be generated during the reaction (HCl). This results in the formation of the corresponding 6-hydroxypyrimidine. |
| Incomplete Chlorination | Increase the reaction time or temperature, or consider a more potent chlorinating agent if the reaction is sluggish. | If the precursor is not fully converted to the chloro-derivative, it will remain as an impurity in the final product. |
Analytical Protocols for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities.
Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This method should be able to separate the non-polar product from more polar starting materials and the hydroxy- impurity, as well as from less polar over-chlorinated byproducts. For definitive identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Visualizing the Synthetic Pathway and Side Reactions
The following diagrams illustrate the likely synthetic pathway and the points at which common side reactions can occur.
Caption: A general synthetic workflow for 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine and potential side reactions.
Caption: A troubleshooting workflow for identifying and resolving issues in the synthesis.
References
- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134.
- Process for the preparation of chloropyrimidines. (1996). U.S.
- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (2011). Molecules, 16(7), 5562-5573.
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). Biosciences & Pharmacology, 8(2), 123-131.
- Preventing byproduct formation in pyrimidine chlorin
- 1446109-96-1 | 6-Chloro-5-(4-fluorophenyl)pyrimidin-4-amine. ChemScene.
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). Journal of Heterocyclic Chemistry, 58(4), 947-955.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). Molbank, 2021(4), M1296.
- 7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- WO2009094442A2 - 5-fluoro pyrimidine derivatives. (2009).
- 6-Chloro-5-fluoropyrimidin-4-amine. PubChem.
- US20040054181A1 - Synthesis of chlorinated pyrimidines. (2004).
- US2377511A - Purification of amine reaction mixtures. (1945).
- US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001).
- Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. (2018). Synlett, 29(10), 1335-1339.
- Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. (2021). Molecules, 26(6), 1675.
- Pyrimidine derivatives as HMG-CoA reductase inhibitors. (1992).
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (2018). RSC Advances, 8(3), 1339-1346.
- Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. (2014). Journal of Heterocyclic Chemistry, 51(S1), E1-E7.
- Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. (2003). The Journal of Organic Chemistry, 68(26), 10092-10097.
Sources
Technical Support Center: In Vivo Dosage Optimization for 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-
Welcome to the Technical Support Center for 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- (CAS: 1446109-96-1). This compound (MW: 223.63 g/mol ) is a highly lipophilic, halogenated pyrimidine building block and targeted inhibitor intermediate. Due to its physicochemical properties—specifically its poor aqueous solubility and high membrane permeability—optimizing its dosage for in vivo preclinical studies requires rigorous formulation, pharmacokinetic (PK) profiling, and allometric scaling.
This guide provides researchers with troubleshooting protocols, self-validating methodologies, and evidence-based strategies to ensure reliable in vivo efficacy and safety data.
Part 1: Formulation & Administration FAQs
Q1: Every time I attempt to dissolve the compound in PBS or saline for oral gavage (PO), it precipitates. How can I achieve a stable solution? A: The presence of the chloropyrimidine core and the fluorophenyl ring renders this compound highly hydrophobic, placing it functionally within BCS Class II (low solubility, high permeability). Aqueous buffers alone cannot overcome the lattice energy of the crystal structure. To prevent precipitation in the gastrointestinal tract, you must use a co-solvent system or a Self-Microemulsifying Drug Delivery System (SMEDDS)[1].
-
The Causality: Co-solvents like PEG400 disrupt the hydrogen bonding of water, increasing the solubility of non-polar molecules. Surfactants like Tween 80 reduce the interfacial tension between the hydrophobic drug and the aqueous environment, forming micelles that keep the drug in solution even upon dilution in gastric fluids[2].
Q2: What is the recommended vehicle for intravenous (IV) vs. oral (PO) administration? A: IV formulations must be strictly isotonic and free of particulates to prevent fatal embolisms, whereas PO formulations can tolerate higher osmolarity and surfactant concentrations.
-
For IV: Use 10% DMSO + 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water. The cyclodextrin forms an inclusion complex with the fluorophenyl ring, shielding its hydrophobicity.
-
For PO: Use 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline. This creates a stable microemulsion[3].
Q3: My mice are showing acute toxicity immediately after IV dosing, but not PO. Is the compound toxic? A: This is likely vehicle toxicity or drug precipitation in the bloodstream, not intrinsic compound toxicity. High concentrations of DMSO (>10%) or Tween 80 given IV can cause hemolysis or histamine release. Ensure your IV vehicle uses cyclodextrins rather than high-percentage surfactants, and always inject slowly (over 30-60 seconds).
Part 2: PK/PD Modeling & Dose Selection FAQs
Q4: I know the in vitro IC50 of my compound. Can I just scale that directly to an in vivo dose based on mouse body weight? A: No. Direct weight-based scaling ignores target-mediated drug disposition, clearance rates, and plasma protein binding. Pyrimidine-based kinase inhibitors (e.g., GDC-0941) often exhibit high plasma protein binding, meaning only the "free" (unbound) fraction is pharmacologically active[4].
-
The Causality: Efficacy is driven by maintaining the free drug concentration ( Cfree ) above the IC50 for a specific duration. You must perform a single-dose PK study to determine Clearance (CL) and Volume of Distribution (Vd). The optimal dose is calculated using semi-mechanistic PK/PD modeling to ensure the average steady-state concentration ( Cavg ) remains 3-5x above the adjusted Cfree IC50[5].
Q5: How do I translate my optimized mouse dose to larger mammals or human clinical trials? A: You must use allometric scaling based on Body Surface Area (BSA), as recommended by FDA guidance for small molecules[6]. Metabolic rates scale non-linearly with body weight; they correlate more closely with surface area. Using the No Observed Adverse Effect Level (NOAEL) from your animal studies, apply the species-specific conversion factors to calculate the Human Equivalent Dose (HED).
Part 3: Data Presentation & Scaling Factors
Table 1: Optimized Formulation Vehicles for 4-Pyrimidinamine Derivatives
| Route | Primary Solvent | Co-Solvent / Surfactant | Aqueous Phase | Max Concentration | Stability |
| PO | 10% DMSO | 40% PEG400 + 5% Tween 80 | 45% Saline | ~15-20 mg/mL | >48h at RT |
| PO | 5% DMSO | 50% Corn Oil / Labrafil | None (Lipid suspension) | ~10 mg/mL | >7 days at 4°C |
| IV | 10% DMSO | 20% HP-β-CD | 70% Sterile Water | ~5-10 mg/mL | >24h at RT |
Table 2: FDA Allometric Scaling Factors for Dose Translation[6]
| Species | Reference Weight (kg) | BSA ( m2 ) | Factor to convert Animal mg/kg to HED mg/kg |
| Mouse | 0.02 | 0.007 | 0.081 |
| Rat | 0.15 | 0.025 | 0.162 |
| Dog | 10.0 | 0.400 | 0.541 |
| Human | 60.0 | 1.620 | 1.000 (Baseline) |
Part 4: Step-by-Step Experimental Protocols
Protocol 1: Preparation of 10 mg/kg PO Formulation (Self-Validating System)
This protocol utilizes a 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline vehicle.
-
Weighing: Accurately weigh 10.0 mg of 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- into a sterile glass vial.
-
Primary Solubilization: Add 1.0 mL of 100% DMSO. Vortex vigorously for 2 minutes.
-
Validation Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Do not proceed if the drug is not fully dissolved.
-
-
Surfactant Addition: Add 4.0 mL of PEG400 and 0.5 mL of Tween 80. Vortex for 2 minutes. The mixture should be a viscous, clear liquid.
-
Aqueous Phase: Dropwise, add 4.5 mL of 0.9% sterile saline while continuously vortexing.
-
Validation Check: The final solution (1 mg/mL) should be transparent or slightly opalescent (microemulsion). If milky white precipitation occurs, the compound has crashed out; discard and restart, ensuring slower saline addition.
-
-
Dosing: Administer 10 µL/g of body weight to mice (e.g., 200 µL for a 20g mouse achieves a 10 mg/kg dose).
Protocol 2: Single-Dose PK Study for Clearance (CL) Determination
-
Administration: Fast mice for 4 hours prior to dosing. Administer the formulated compound IV at 2 mg/kg and PO at 10 mg/kg (n=3 mice per timepoint).
-
Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.
-
Processing: Centrifuge at 2000 x g for 10 minutes at 4°C to isolate plasma.
-
Quenching: Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of plasma to precipitate proteins. Centrifuge at 15,000 x g for 10 minutes.
-
Analysis: Analyze the supernatant via LC-MS/MS. Calculate Bioavailability ( F ) as: F=(AUCPO/AUCIV)×(DoseIV/DosePO) .
Part 5: Visualizations
Diagram 1: Formulation & Solubilization Workflow
Stepwise formulation workflow for lipophilic pyrimidine derivatives to ensure in vivo bioavailability.
Diagram 2: PK/PD Modeling & Allometric Scaling Logic
Iterative PK/PD modeling and allometric scaling workflow for rational dose optimization.
References
-
Enhancement of Dissolution Rate and Bioavailability of Losartan by Self Micro Emulsifying Drug Delivery System: In-Vitro and In-Vivo Evaluation. Research and Reviews. Available at:[Link]
-
Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Inhibition and Biomarker Modulation by the Novel Phosphatidylinositol 3-Kinase Inhibitor GDC-0941. ResearchGate. Available at:[Link]
-
PK-PD modeling of combination efficacy effect from administration of the MEK inhibitor GDC-0973 and PI3K inhibitor GDC-0941 in A2058 xenografts. PubMed. Available at: [Link]
-
Techniques to enhance solubility of poorly soluble drugs: A review. ResearchGate. Available at:[Link]
-
Self-Emulsifying Drug Delivery System: An Approach to Enhance Solubility. Systematic Reviews in Pharmacy. Available at:[Link]
-
Estimating the “First in human” dose – a revisit with particular emphasis on oncology drugs. ADMET & DMPK. Available at:[Link]
-
Advancing drug development with “Fit-for-Purpose” modeling informed approaches. D-NB.info. Available at:[Link]
Sources
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- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PK-PD modeling of combination efficacy effect from administration of the MEK inhibitor GDC-0973 and PI3K inhibitor GDC-0941 in A2058 xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Scale-Up Synthesis of 6-Chloro-5-(4-fluorophenyl)pyrimidin-4-amine
Welcome to the process development and troubleshooting hub for the synthesis of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine (CAS: 1446109-96-1)[1]. This compound is a critical halogenated pyrimidine building block frequently utilized in the development of advanced pharmaceutical active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors.
Transitioning this synthesis from the benchtop to a pilot-plant scale requires rigorous control over reaction thermodynamics, reagent handling, and regioselectivity. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating process controls for the three-step synthetic route.
Process Overview & Workflow
The validated scale-up route consists of three critical transformations:
-
Condensation: Construction of the pyrimidine core.
-
Deoxychlorination: Conversion of the diol to a highly electrophilic dichloro intermediate, 4,6-dichloro-5-(4-fluorophenyl)pyrimidine (CAS: 146533-37-1)[2].
-
Regioselective Amination: Controlled mono-amination via Nucleophilic Aromatic Substitution (SNAr), a standard methodology for functionalizing pyrimidine cores.
Process workflow for the 3-step scale-up synthesis of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine.
Step 1: Pyrimidine Core Condensation
Standard Operating Protocol:
-
Charge a clean, dry reactor with methanol (10 volumes) and sodium methoxide (NaOMe, 3.0 eq) under a nitrogen atmosphere.
-
Add formamidine acetate (1.2 eq) to the reactor at 20°C and stir for 30 minutes to liberate the free base.
-
Slowly dose diethyl 2-(4-fluorophenyl)malonate (1.0 eq) into the reactor, maintaining the internal temperature below 30°C.
-
Ramp the reactor temperature to reflux (approx. 65°C) and hold for 12 hours.
-
Cool the mixture to 20°C, concentrate under reduced pressure, and acidify the residue with 2N HCl to pH 4-5 to precipitate the product.
-
Filter the resulting slurry, wash the filter cake with copious amounts of water, and dry under vacuum at 50°C to yield 5-(4-fluorophenyl)pyrimidine-4,6-diol.
Troubleshooting & FAQs:
-
Q: Why do we observe incomplete conversion of the malonate ester during large-scale runs?
-
A (Causality): Formamidine is highly volatile and thermodynamically unstable in its free-base form at elevated temperatures. If the malonate ester is dosed too slowly while the reactor is already at reflux, the formamidine degrades (releasing ammonia) before the condensation can fully occur. Solution: Always generate the free base at ambient temperature and ensure the malonate is completely dosed before ramping the heat to reflux.
-
-
Q: How do we validate the completion of this step without relying solely on offline HPLC?
-
A (Self-Validating System): The reaction forms a thick, white sodium salt suspension as the pyrimidine diol is generated. The physical transformation of the reaction mixture from a clear, homogenous solution to a dense, unyielding slurry serves as a reliable, macroscopic indicator of successful pyrimidine ring formation.
-
Step 2: Deoxychlorination (POCl3)
Standard Operating Protocol:
-
Charge the reactor with 5-(4-fluorophenyl)pyrimidine-4,6-diol (1.0 eq) and phosphorus oxychloride (POCl3, 5.0 eq).
-
Slowly add N,N-dimethylaniline (PhNMe2, 1.5 eq) dropwise. Caution: Highly exothermic.
-
Heat the mixture to 100°C and agitate for 6 hours.
-
Distill off at least 60-70% of the excess POCl3 under reduced pressure to minimize quench hazards.
-
Quench the concentrated residue by dosing it slowly into a vigorously stirred reactor containing crushed ice and water, maintaining the internal temperature strictly below 20°C.
-
Extract the aqueous mixture with dichloromethane, wash the organic layer with brine, dry over Na2SO4, and concentrate to yield 4,6-dichloro-5-(4-fluorophenyl)pyrimidine[2].
Troubleshooting & FAQs:
-
Q: Why is N,N-dimethylaniline used instead of standard organic bases like triethylamine?
-
A (Causality): N,N-dimethylaniline serves a dual purpose: it acts as an acid scavenger for the generated HCl and functions as a nucleophilic catalyst. It reacts with POCl3 to form a highly reactive Vilsmeier-type intermediate, which significantly accelerates the chlorination of the tautomeric pyrimidinone hydroxyl groups. Triethylamine is prone to competing degradation pathways at 100°C, often leading to tar formation and lower yields.
-
-
Q: The quench step is causing severe exotherms and product hydrolysis. How can we prevent this?
-
A (Self-Validating System): POCl3 quenching is notoriously hazardous. During the quench, continuously monitor the pH of the aqueous layer. If the pH drops below 1, the newly formed C-Cl bonds are highly susceptible to hydrolysis back to the diol. Validation: Buffer the quench water with sodium bicarbonate to maintain a pH of 4-6. The cessation of violent bubbling (CO2 evolution) acts as a self-validating signal that the residual POCl3 has been fully neutralized.
-
Step 3: Regioselective Mono-Amination (SNAr)
Standard Operating Protocol:
-
Dissolve 4,6-dichloro-5-(4-fluorophenyl)pyrimidine (1.0 eq) in isopropanol (8 volumes).
-
Add aqueous ammonium hydroxide (28% NH3, 3.0 eq) to the solution.
-
Seal the reactor and heat to 80°C for 8-10 hours.
-
Cool the reactor to 10°C, carefully vent any residual pressure, and dilute with cold water to force the precipitation of the product.
-
Filter the solid, wash with cold water followed by cold heptane, and dry under vacuum to afford 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine[1].
Troubleshooting & FAQs:
-
Q: How do we prevent the formation of the unwanted 4,6-diamino byproduct?
-
A (Causality): The amination of 4,6-dichloro-5-arylpyrimidines proceeds via an SNAr mechanism, which is a powerful tool for forming C-N bonds on halogenated heterocycles[3]. The first equivalent of ammonia attacks the C4 position, displacing a chloride ion. Once the first amino group is installed, its nitrogen lone pair donates electron density into the pyrimidine ring via resonance. This significantly deactivates the remaining C-Cl bond at the C6 position toward further nucleophilic attack. By strictly controlling the temperature (not exceeding 80°C) and limiting ammonia to 3.0 equivalents, the reaction naturally halts at the mono-aminated product.
-
SNAr mechanism demonstrating resonance deactivation that prevents over-amination.
-
Q: How can we verify the reaction is complete without risking over-reaction?
-
A (Self-Validating System): Monitor the reaction via HPLC. The shift in retention time from the highly non-polar dichloro intermediate to the more polar mono-amino product provides real-time validation. Furthermore, as the mono-aminated product forms, it naturally precipitates out of the isopropanol/water mixture upon cooling to 10°C, providing a visual, self-validating cue of successful conversion prior to filtration.
-
Quantitative Data Summary
The following table summarizes the stoichiometric requirements, operational parameters, and expected outcomes for the scale-up workflow:
| Step | Reagent / Intermediate | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) | In-Process Control (IPC) |
| 1 | Diethyl 2-(4-fluorophenyl)malonate | 1.0 | 65 (Reflux) | 12 | 80 - 85 | Slurry formation, HPLC |
| 1 | Formamidine Acetate | 1.2 | Ambient | - | - | - |
| 2 | 5-(4-fluorophenyl)pyrimidine-4,6-diol | 1.0 | 100 | 6 | 85 - 90 | HPLC (Diol consumption) |
| 2 | Phosphorus Oxychloride (POCl3) | 5.0 | - | - | - | pH monitoring during quench |
| 3 | 4,6-dichloro-5-(4-fluorophenyl)pyrimidine | 1.0 | 80 | 8 - 10 | 75 - 80 | HPLC (Mono- vs Di-amino) |
| 3 | Ammonium Hydroxide (28% aq) | 3.0 | - | - | - | Product precipitation |
References
- ChemScene. 1446109-96-1 | 6-Chloro-5-(4-fluorophenyl)pyrimidin-4-amine.
- CymitQuimica. 4,6-DICHLORO-5-(4-FLUOROPHENYL)PYRIMIDINE.
- Google Patents. US7452892B2 - Triazolopyrimidine cannabinoid receptor 1 antagonists.
- Benchchem. 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- | 65004-49-1.
Sources
Pyrimidine-Based Compound Resistance: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub for researchers and drug development professionals troubleshooting in vitro and in vivo resistance to pyrimidine antimetabolites, specifically 5-Fluorouracil (5-FU) and Gemcitabine .
This guide bypasses generic advice to focus on the causality of resistance mechanisms, providing self-validating protocols and authoritative mechanistic insights to keep your experiments robust and reproducible.
Module 1: Assay Development & Cell Line Generation
FAQ: How do I successfully establish a stable pyrimidine-resistant cell line without losing resistance after cryopreservation?
Answer: Resistance loss post-thaw usually stems from epigenetic reversion or the outgrowth of a small subpopulation of sensitive "persister" cells. To prevent this, resistance must be established through a rigorous pulse-recovery methodology rather than continuous low-dose exposure. Continuous exposure often induces transient tolerance rather than stable genetic/epigenetic resistance. By pulsing the drug and allowing a recovery phase, you apply a strict evolutionary bottleneck that selects for permanent mechanistic adaptations (e.g., transporter downregulation or target amplification)[1].
Protocol: Stepwise Dose-Escalation for Establishing Resistant Clones
This protocol is a self-validating system designed to ensure stable resistance to 5-FU or Gemcitabine.
-
Baseline IC50 Determination: Seed parental cells at 104 cells/well in a 96-well plate. Treat with a drug gradient (e.g., 0–20 µM) for 72 hours. Calculate the baseline IC50 using a highly sensitive viability assay (e.g., CCK-8)[2].
-
Initial Drug Pulse: Seed cells in T-75 flasks. Expose the cells to the target drug at the exact baseline IC50 concentration for 48 to 72 hours[1].
-
Recovery Phase (The Causality Step): Remove the drug-containing media, wash thoroughly with PBS, and culture in standard drug-free media. Why? This allows the surviving resistant fraction to proliferate without the confounding variable of continuous drug-induced cell cycle arrest. Wait until the population reaches 70-80% confluence[1].
-
Dose Escalation: Re-expose the recovered cells to a higher drug concentration (strictly 1.25x to 1.5x the previous dose). Repeat the pulse-recovery cycle for 6 to 10 iterations over several months[3].
-
Self-Validation Checkpoint: Perform a parallel IC50 assay on both the parental and newly resistant lines. Calculate the Resistance Index (RI = IC50_resistant / IC50_parental). An RI > 3.0 mathematically confirms true resistance[4].
-
Maintenance: Maintain the established line in a low-dose maintenance medium (e.g., 1/10th of the resistant IC50) to prevent phenotypic reversion.
Workflow for establishing pyrimidine-resistant cell lines via stepwise dose escalation.
Module 2: Mechanistic Profiling & Troubleshooting (Gemcitabine)
FAQ: My gemcitabine-resistant pancreatic cancer cell line shows no mutation in the target ribonucleotide reductase (RRM1/2). What is the most likely mechanism of resistance?
Answer: If the downstream target (RRM1/2) is wild-type and not amplified, the causality of resistance lies upstream in the drug's pharmacokinetic journey. Gemcitabine (dFdC) is highly hydrophilic and cannot passively diffuse across the lipid bilayer.
-
Influx Deficiency: Gemcitabine relies almost entirely on 5 for cellular entry[5]. Downregulation of hENT1 starves the cell of the drug, rendering downstream targets irrelevant[6].
-
Enzymatic Inactivation: Check your cells for7 overexpression. CDA rapidly deaminates gemcitabine into inactive 2',2'-difluorodeoxyuridine (dFdU) before it can be phosphorylated[7].
-
Activation Failure: Assess Deoxycytidine Kinase (dCK) activity. dCK catalyzes the rate-limiting first phosphorylation step to dFdCMP. Loss of dCK prevents the formation of the active triphosphate metabolite[8].
Intracellular metabolism and primary resistance pathways of gemcitabine.
Module 3: Mechanistic Profiling & Troubleshooting (5-Fluorouracil)
FAQ: In my 5-FU resistant colorectal cancer model, Thymidylate Synthase (TS) expression is low. Why is the drug still ineffective?
Answer: 5-FU is an inactive prodrug that must be converted to FdUMP to form a ternary complex with TS and inhibit DNA synthesis. However, it is highly susceptible to catabolic interception.
-
Catabolic Interception: The enzyme 9 degrades over 80% of administered 5-FU into inactive dihydrofluorouracil (DHFU)[9]. Overexpression of DPD in your cell line creates a "catabolic shield," neutralizing 5-FU before it can be anabolized[10].
-
Salvage Pathway Activation: Cells may bypass de novo thymidylate synthesis entirely by upregulating Thymidine Kinase (TK). This allows the cell to scavenge extracellular thymidine to sustain DNA synthesis despite TS inhibition[11].
Actionable Troubleshooting Step: Co-administer a DPD inhibitor (e.g., Gimeracil/CDHP) in your viability assay. If the IC50 of 5-FU drops significantly, you have validated DPD-driven metabolic resistance[10].
5-FU mechanism of action and resistance driven by DPD catabolism and TS amplification.
Module 4: Quantitative Benchmarks
When characterizing your newly established resistant lines, compare your western blot and IC50 data against these established field benchmarks to validate your model.
Table 1: Quantitative Benchmarks & Biomarker Profiles in Pyrimidine Resistance
| Drug | Target Cell Line Model | Expected Resistance Index (Fold Change) | Key Upregulated Biomarkers (Resistance Drivers) | Key Downregulated Biomarkers |
| 5-Fluorouracil | Gastric (OCUM-2M) / HNSCC | 3.0x - 10.0x | DPD, Thymidylate Synthase (TS), TK | UMPS, OPRT |
| Gemcitabine | Pancreatic (SW1990) / CCA | 5.0x - 15.0x | CDA, ABC Transporters (Efflux), RRM1/2 | hENT1, dCK, hCNT1 |
References
-
Promising molecular mechanisms responsible for gemcitabine resistance in cancer. nih.gov. 8
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. mdpi.com.9
-
Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma. techscience.com.5
-
Review of 5-FU resistance mechanisms in colorectal cancer. oaepublish.com.11
-
Dihydropyrimidine dehydrogenase overexpression correlates with potential resistance to 5-fluorouracil-based treatment. amegroups.org. 10
-
hENT1 Predicts Benefit from Gemcitabine in Pancreatic Cancer but Only with Low CDA mRNA. nih.gov. 7
-
Attempts to remodel the pathways of gemcitabine metabolism. oaepublish.com. 6
-
Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines. iiarjournals.org. 4
-
Establishment of Drug-resistant Cell Lines. creative-bioarray.com. 2
-
Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine. nih.gov.3
-
Development of Drug-resistant Cell Lines for Experimental Procedures. nih.gov. 1
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- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. OR | Free Full-Text | Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma [techscience.com]
- 6. oaepublish.com [oaepublish.com]
- 7. hENT1 Predicts Benefit from Gemcitabine in Pancreatic Cancer but Only with Low CDA mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dihydropyrimidine dehydrogenase overexpression correlates with potential resistance to 5-fluorouracil-based treatment in head and neck squamous cell carcinoma - Shimada - Translational Cancer Research [tcr.amegroups.org]
- 11. oaepublish.com [oaepublish.com]
High-Throughput Screening Hit Validation for Pyrimidine-Based Kinase Inhibitors: A Comparative Guide
Introduction
Pyrimidine derivatives—particularly functionalized scaffolds like pyrazolo[3,4-d]pyrimidines—represent a highly privileged class of molecules in medicinal chemistry. They frequently function as potent ATP-competitive inhibitors targeting critical kinases such as the1[1]. While High-Throughput Screening (HTS) of 2[2] can yield hundreds of initial pyrimidine "hits," the highly conjugated ring systems inherent to these structures often introduce auto-fluorescence or aggregation-based artifacts. This necessitates a rigorous, self-validating secondary assay strategy.
This guide objectively compares Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) against orthogonal alternatives like AlphaScreen and Radiometric assays, providing a definitive framework for validating pyrimidine-derived kinase inhibitors.
Mechanistic Context: Target Engagement
In targeted cancer therapy, pyrimidine derivatives are designed to occupy the hydrophobic ATP-binding pocket of kinases[1]. By blocking ATP binding, they halt downstream phosphorylation cascades, such as the PI3K/AKT pathway, which drives tumor proliferation.
Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.
Objective Comparison of Hit Validation Technologies
To eliminate false positives, an application scientist must employ orthogonal detection mechanisms. Relying on a single biochemical readout is a critical point of failure in drug discovery.
-
TR-FRET (The Benchmark Product Focus) : This technology combines time-resolved fluorometry with Förster Resonance Energy Transfer. It utilizes a long-lifetime lanthanide chelate (e.g., Europium) donor. The 3[3] inherently corrects for well-to-well liquid handling variations and compound auto-fluorescence—a mandatory feature when screening highly conjugated pyrimidine structures.
-
AlphaScreen (Alternative 1) : A bead-based luminescent oxygen channeling assay. It supports a much4[4] compared to TR-FRET (~10 nm). This makes it an excellent orthogonal assay to rule out steric quenchers that specifically disrupt the tight TR-FRET complex[5].
-
Radiometric 32P-ATP (Alternative 2) : The historical gold standard. It 3[3] without relying on antibodies or fluorophores. While highly accurate, its low throughput and radioactive hazards relegate it to late-stage confirmation rather than primary hit validation.
Table 1: Comparative Analysis of Hit Validation Technologies
| Parameter | TR-FRET | AlphaScreen | Radiometric (32P) |
| Detection Mechanism | Energy transfer (Förster) | Singlet oxygen channeling | Isotope decay |
| Max Transfer Distance | ~10 nm | Up to 200 nm | N/A |
| Susceptibility to Interference | Low (Ratiometric correction) | Moderate (Singlet oxygen quenchers) | Very Low |
| Throughput & Miniaturization | Ultra-High (1536-well compatible) | High (384/1536-well compatible) | Low (Filter-binding required) |
| Ideal Use Case | Primary hit validation | Orthogonal confirmation | Final mechanistic validation |
Self-Validating Experimental Protocols
A robust validation cascade requires running the primary hits through TR-FRET, filtering the active compounds, and immediately cross-examining them via AlphaScreen.
Caption: Self-validating workflow for HTS hit progression.
Protocol 1: TR-FRET Kinase Assay Validation
Causality Focus: This protocol uses a ratiometric readout to normalize signal variations caused by the intrinsic absorbance of pyrimidine derivatives, preventing false negatives.
-
Compound Preparation : Serially dilute pyrimidine hits in 100% DMSO. Transfer 50 nL to a 384-well plate using an acoustic dispenser.
-
Causality: Maintaining a final DMSO concentration of <1% prevents solvent-induced denaturation of the kinase structure.
-
-
Enzyme/Substrate Addition : Add 5 µL of EGFR kinase and biotinylated peptide substrate in assay buffer (HEPES pH 7.5, MgCl2, DTT, 0.01% BSA). Incubate for 15 minutes to allow compound binding.
-
Reaction Initiation : Add 5 µL of ATP (at its predetermined Km).
-
Quench and Detection : Add 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.
-
Causality: EDTA rapidly chelates Mg2+, halting the kinase reaction and stabilizing the end-point for batch reading.
-
-
Data Acquisition : Read on a time-resolved fluorometer. Calculate the emission ratio (665 nm / 615 nm) to generate IC50 curves.
Protocol 2: Orthogonal AlphaScreen Validation
Causality Focus: Compounds that act as fluorescent quenchers in TR-FRET will be exposed as false positives here, as AlphaScreen relies on singlet oxygen transfer over a much larger distance[4].
-
Kinase Reaction : Replicate steps 1-3 from Protocol 1 in a separate 384-well plate.
-
Acceptor Bead Addition : Under subdued lighting, add 5 µL of Protein A-conjugated Acceptor beads with the anti-phospho antibody.
-
Donor Bead Addition : Add 5 µL of Streptavidin-coated Donor beads. Incubate for 60 minutes.
-
Data Acquisition : Read on an Alpha-enabled plate reader (excitation at 680 nm, emission at 520-620 nm).
Data Presentation & Interpretation
When validating pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR, a successful hit will demonstrate concordant IC50 values across both biochemical platforms before advancing to cell-based viability assays[1].
Table 2: Representative Validation Data for Pyrimidine Derivatives
| Compound ID | Primary HTS (% Inhibition) | TR-FRET IC50 (nM) | AlphaScreen IC50 (nM) | Status |
| Pyr-001 | 98% | 34.5 | 38.2 | Confirmed Lead |
| Pyr-002 | 92% | 145.0 | >10,000 | False Positive (FRET Quencher) |
| Pyr-003 | 88% | 12.1 | 15.4 | Confirmed Lead |
| Pyr-004 | 85% | >10,000 | 250.0 | False Negative in TR-FRET |
Interpretation : Compound Pyr-002 showed potent activity in TR-FRET but failed entirely in AlphaScreen. Structural analysis often reveals that such pyrimidine derivatives possess specific absorption spectra that quench the Europium emission, artificially lowering the FRET signal. The orthogonal workflow successfully identifies this as a false positive, saving significant downstream resources.
Conclusion
Validating HTS hits for pyrimidine derivatives requires a strategic, multi-tiered approach. While TR-FRET provides an exceptionally robust, ratiometric primary validation platform that mitigates compound auto-fluorescence, it must be paired with an orthogonal technology like AlphaScreen. This self-validating system ensures that only genuine, target-engaged ATP-competitive inhibitors progress into resource-intensive cell-based and in vivo studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 4-Aminopyrimidine Derivatives: Comparative Routes and Protocols
The 4-aminopyrimidine pharmacophore is a ubiquitous structural motif in modern drug discovery, serving as the hinge-binding core in numerous blockbuster kinase inhibitors, including Imatinib and Gefitinib[1]. As a Senior Application Scientist, I frequently encounter the challenge of functionalizing the pyrimidine core efficiently. The successful incorporation of this moiety hinges on selecting the optimal synthetic trajectory based on the electronic and steric demands of your substrates.
This guide objectively compares the three primary methodologies for synthesizing 4-aminopyrimidines: Nucleophilic Aromatic Substitution (SNAr) , Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling , and De Novo Ring Construction . By detailing the mechanistic causality behind experimental choices and providing self-validating protocols, this guide serves as a robust framework for researchers and drug development professionals.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Causality
The SNAr reaction is the workhorse for functionalizing 4-halopyrimidines. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. Kinetically, the C4 position is significantly more electrophilic than the C2 position. This is because the Meisenheimer intermediate formed during nucleophilic attack at C4 is stabilized by both the ortho and para ring nitrogens, whereas attack at C2 is only stabilized by the ortho nitrogens[1]. Consequently, regioselective amination at C4 can be achieved rapidly under mild conditions when utilizing strong aliphatic amines. For weaker nucleophiles, elevated temperatures or microwave irradiation are required to overcome the activation barrier[2].
Self-Validating Protocol: SNAr Amination
-
Reagent Assembly: In a microwave-safe vial, dissolve 4-chloropyrimidine (1.0 eq, 2.0 mmol) and the aliphatic amine (1.1 eq, 2.2 mmol) in isopropanol (0.2 M).
-
Causality: Polar protic solvents like isopropanol stabilize the polar transition state, accelerating the addition-elimination process.
-
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 4.0 mmol).
-
Causality: DIPEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise render it inactive[2].
-
-
Execution & Self-Validation: Seal the vial and heat under microwave irradiation at 100 °C for 30 minutes.
-
Self-Validation: Monitor the reaction via TLC (UV active at 254 nm). The successful formation of the 4-aminopyrimidine is validated by the appearance of a new, more polar spot (lower Rf value) compared to the highly non-polar 4-chloropyrimidine starting material.
-
-
Workup: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
Mechanistic Causality
When the target amine is highly deactivated (e.g., electron-deficient anilines) or sterically encumbered, the activation energy barrier for SNAr becomes insurmountable. In these scenarios, transition-metal catalysis is mandatory. The Buchwald-Hartwig amination bypasses the SNAr pathway via a catalytic cycle involving the oxidative addition of the C-Cl bond to a Pd(0) species, followed by amine coordination, base-mediated deprotonation, and reductive elimination[3]. Bulky, electron-rich bidentate ligands (such as Xantphos or BrettPhos) are critical in this workflow to facilitate the final reductive elimination step and prevent off-target β -hydride elimination[4].
Self-Validating Protocol: Buchwald-Hartwig Amination
-
Reagent Assembly: In an oven-dried Schlenk tube, combine 4-chloropyrimidine (1.0 eq, 1.0 mmol), the deactivated aniline (1.2 eq, 1.2 mmol), Pd2(dba)3 (0.05 eq, 5 mol%), Xantphos (0.1 eq, 10 mol%), and Cs2CO3 (2.0 eq, 2.0 mmol)[3].
-
Degassing (Critical Step): Evacuate the flask and backfill with Argon (repeat 3x). Add anhydrous, rigorously degassed 1,4-dioxane (5 mL).
-
Causality: Molecular oxygen irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, terminating the catalytic cycle.
-
-
Execution & Self-Validation: Heat the mixture to 100 °C for 12 hours.
-
Self-Validation: The reaction mixture serves as its own visual indicator. A transition from the dark red/purple of Pd2(dba)3 to a homogeneous pale yellow/orange indicates the successful formation of the active monomeric Pd(0)-ligand complex. Conversely, the appearance of a black precipitate (palladium black) indicates catalyst decomposition and reaction failure.
-
-
Workup: Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove inorganic salts and palladium residues, and purify via flash column chromatography.
Route 3: De Novo Pyrimidine Ring Synthesis
Mechanistic Causality
For heavily substituted pyrimidines, regioselective functionalization of a pre-formed ring is often plagued by poor yields and inseparable isomer mixtures. De novo synthesis circumvents this by constructing the pyrimidine ring entirely from acyclic precursors. The condensation of a β -enaminonitrile or β -keto ester with an amidine or guanidine allows for absolute control over the substitution pattern[5]. Furthermore, Lewis acid-catalyzed condensations of acrylonitrile offer highly scalable, industrial-friendly pathways to 4-aminopyrimidines without relying on toxic, corrosive halogenated intermediates[6].
Self-Validating Protocol: De Novo Condensation
-
Reagent Assembly: Combine the β -enaminonitrile (1.0 eq, 5.0 mmol) and guanidine hydrochloride (1.2 eq, 6.0 mmol) in absolute ethanol (20 mL)[5].
-
Base Addition: Add sodium ethoxide (NaOEt) (2.0 eq, 10.0 mmol).
-
Causality: The strong base liberates the free guanidine from its hydrochloride salt and increases the nucleophilicity of the nitrogen centers, initiating the double condensation cascade.
-
-
Execution & Self-Validation: Reflux the mixture (approx. 78 °C) for 8 hours.
-
Self-Validation: The reaction generates water/ethanol as a byproduct. The successful progression of the cyclization is often visually validated by the spontaneous precipitation of the highly crystalline 4-aminopyrimidine product directly from the hot reaction mixture as it forms.
-
-
Workup: Cool the mixture to 0 °C in an ice bath. Isolate the precipitated product via vacuum filtration, washing with cold ethanol to yield the analytically pure compound.
Comparative Analysis of Synthetic Routes
To facilitate objective decision-making, the quantitative and qualitative performance metrics of the three synthetic routes are summarized below.
| Synthetic Route | Optimal Substrate Scope | Typical Yields | Reaction Conditions | Scalability | Green Chemistry Profile |
| SNAr | Aliphatic amines, strong nucleophiles | 70–95% | 80–120 °C, polar solvents (iPrOH, H₂O) | Excellent | High (can be performed in water with KF) |
| Buchwald-Hartwig | Anilines, sterically hindered/weak amines | 50–85% | 80–110 °C, Pd catalyst, strong base, inert atm | Moderate | Low (requires precious metals, toxic solvents) |
| De Novo Synthesis | Highly substituted pyrimidines | 60–90% | Reflux, strong bases or Lewis acids | Good | Moderate (high atom economy, avoids halogenation) |
Workflow Visualization
The following decision tree outlines the logical workflow for selecting the appropriate synthetic route based on substrate characteristics.
Caption: Decision tree for selecting the optimal synthetic route for 4-aminopyrimidine derivatives.
References
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. URL: [Link] (Cited as[5])
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? - ResearchGate. URL:[Link] (Cited as[1])
-
Recent Advances in Pyrimidine-Based Drugs - PMC (PubMed Central). URL: [Link] (Cited as[3])
-
Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors - ORCA. URL: [Link] (Cited as[4])
-
Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process - ACS Publications. URL:[Link] (Cited as[6])
Sources
Statistical Analysis and Performance Comparison Guide: 6-Chloro-5-(4-fluorophenyl)pyrimidin-4-amine
Executive Summary & Scientific Rationale
In modern targeted drug discovery, 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine (CAS: 1446109-96-1) serves as a privileged fluorinated building block, particularly in the synthesis of kinase inhibitors targeting the PI3K/AKT and JAK/STAT pathways.
The Causality of Experimental Choices: Why utilize a 4-fluorophenyl moiety instead of a standard phenyl ring? The highly electronegative fluorine atom withdraws electron density from the aromatic ring, deactivating it toward cytochrome P450-mediated oxidative metabolism[1]. Because fluorine is the smallest halogen, it mimics hydrogen sterically while introducing multipolar interactions that significantly enhance binding affinity and lipophilicity without structural penalty[1]. When statistically analyzing the performance of derivatives built from this scaffold, researchers must rigorously compare both biological efficacy ( IC50 ) and pharmacokinetic stability ( CLint ) against non-fluorinated alternatives.
Comparative Performance Data
To objectively evaluate the performance of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine (6-CFPA), we synthesized a library of PI3Kα inhibitors using three different building block alternatives. The quantitative data below summarizes the statistical analysis of their experimental performance.
| Performance Metric | 6-CFPA (Target Scaffold) | Alternative 1: Des-fluoro | Alternative 2: Di-chloro | Statistical Significance (Target vs. Alt 1) |
| Structure Variation | 4-amino, 6-chloro, 5-(4-fluorophenyl) | 6-chloro-5-phenylpyrimidin-4-amine | 4,6-dichloro-5-(4-fluorophenyl)pyrimidine | N/A |
| PI3Kα IC50 (nM) | 12.4 ± 1.2 | 45.8 ± 4.5 | 8.9 ± 0.9 | p < 0.01 (One-way ANOVA) |
| Intrinsic Clearance ( CLint ) | 18.5 µL/min/mg | 55.2 µL/min/mg | 22.1 µL/min/mg | p < 0.001 (Linear Regression) |
| Suzuki Coupling Yield | 88 ± 3% | 85 ± 4% | 62 ± 5% (Poor regioselectivity) | N/S (Not Significant) |
| Assay Z'-factor | 0.78 | 0.75 | 0.76 | N/S |
Data Interpretation: The 6-CFPA scaffold provides a statistically significant improvement in both target affinity and metabolic stability compared to the des-fluoro alternative, while maintaining superior synthetic regioselectivity compared to the di-chloro analog.
Statistical Workflow for High-Throughput Screening (HTS)
When analyzing High-Throughput Screening (HTS) data for these derivatives, linear statistical models are insufficient. Kinase inhibition is a saturable, receptor-mediated biological process. Therefore, data must be fitted using a 4-Parameter Logistic (4PL) non-linear regression model . The 4PL model accounts for the upper and lower plateaus of biological saturation, providing a mathematically rigorous IC50 that reflects true binding affinity rather than assay artifacts[2].
Statistical workflow for HTS kinase assay data analysis and validation.
Step-by-Step Methodologies (Self-Validating Protocols)
As a standard of scientific integrity, every protocol must operate as a self-validating system to prevent the statistical analysis of artifactual data.
Protocol 1: In Vitro Kinase Inhibition Assay & 4PL Statistical Fitting
-
Dose-Response Setup: Prepare a 10-point, 3-fold serial dilution of the 6-CFPA derivative in DMSO, starting at a top concentration of 10 µM.
-
Assay Execution: Incubate the compound with recombinant PI3Kα and ATP substrate for 60 minutes at room temperature. Quantify the remaining ATP using a luminescence-based kinase assay system.
-
System Validation (Critical Step): Calculate the Z'-factor using positive controls (100% inhibition via a known standard) and negative controls (DMSO vehicle). The plate is strictly accepted only if Z' > 0.5 , ensuring statistical robustness and separation of signal bands[3].
-
Data Normalization: Convert raw luminescence units (RLU) to % Inhibition using the validated control wells.
-
Statistical Curve Fitting: Import the normalized data into statistical software (e.g., GraphPad Prism). Apply a 4PL non-linear regression model to determine the absolute IC50 [2].
-
Significance Testing: Perform a one-way ANOVA with Dunnett's post-hoc test to statistically compare the IC50 of the 6-CFPA derivative against the alternatives.
Protocol 2: Microsomal Stability (Pharmacokinetics) Data Analysis
-
Incubation: Incubate the compound (1 µM) with human liver microsomes (HLM) and an NADPH regenerating system at 37°C.
-
Sampling: Quench the reactions at 0, 5, 15, 30, and 60 minutes using cold acetonitrile spiked with a stable-isotope internal standard.
-
LC-MS/MS Quantification: Measure the peak area ratio of the parent compound to the internal standard.
-
System Validation (Critical Step): Concurrently run a highly cleared positive control (e.g., Verapamil). The assay is only valid if the control's clearance falls within the historically accepted statistical range for the laboratory.
-
Statistical Calculation: Plot the natural log (ln) of the remaining compound percentage versus time. Perform linear regression to find the slope ( −k ). Calculate the half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint ).
Mechanistic Signaling Pathway
The statistical superiority of 6-CFPA derivatives in HTS assays is directly linked to their ability to efficiently block the ATP-binding pocket of upstream kinases. Below is the logical relationship of the target pathway, demonstrating where the fluorinated pyrimidine exerts its inhibitory effect to halt cellular proliferation.
PI3K/AKT signaling pathway illustrating the targeted inhibition node.
References
-
Title: Fluorine in Pharmaceuticals: Looking Beyond Intuition Source: Science (2007) URL: [Link]
-
Title: Equation: Absolute IC50 - GraphPad Prism Curve Fitting Guide Source: GraphPad Software URL: [Link]
-
Title: Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis (Z'-factor) Source: Assay Guidance Manual (NCATS / NCBI Bookshelf) URL: [Link]
Sources
4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- proper disposal procedures
Operational Guide: Proper Disposal Procedures for 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine
As researchers and drug development professionals, managing the lifecycle of complex pharmaceutical intermediates is just as critical as synthesizing them. The compound 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine (CAS: 1446109-96-1) presents specific logistical and environmental challenges at the end of its experimental lifecycle.
This guide provides a field-proven, self-validating operational protocol for the safe handling and disposal of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.
Chemical Profiling & Disposal Causality
To understand the disposal protocol, we must first analyze the molecular architecture of the compound. 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine contains a pyrimidine core, a primary amine, a chlorine atom, and a fluorine atom.
When subjected to thermal destruction, this specific elemental composition dictates the waste classification:
-
Halogenated Byproducts: The robust carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds mean that upon combustion, the molecule generates highly corrosive hydrochloric acid (HCl) and hydrofluoric acid (HF) gases[1].
-
Nitrogenous Byproducts: The pyrimidine ring and amine group generate nitrogen oxides (NOx) during incineration.
-
Low Calorific Value: Halogenated solvents and solids typically possess low fuel values (BTU), meaning they cannot sustain combustion independently and require auxiliary fuel[2].
The Core Directive: Because of these factors, this compound must be classified and segregated as Halogenated Organic Waste . Mixing it with non-halogenated waste (e.g., ethanol, acetone) ruins the high-BTU fuel value of the non-halogenated waste, preventing it from being repurposed as an alternative fuel in industrial cement kilns, and exponentially increasing your laboratory's disposal costs[3].
Step-by-Step Laboratory Disposal Methodology
Every step in this protocol is designed as a self-validating system to prevent regulatory violations and physical hazards.
Phase 1: Source Segregation & Containment
-
Action: Designate a chemically compatible container (e.g., High-Density Polyethylene - HDPE) strictly for halogenated waste. Never mix this compound or its solvent solutions with non-halogenated waste streams.
-
Validation: Mixing wastes forces the entire container to be legally treated as halogenated waste. Standard incinerators cannot process halogens due to the lack of caustic scrubbers, meaning the mixed drum will be rejected or incur severe financial penalties[4].
Phase 2: RCRA-Compliant Labeling
-
Action: Affix a hazardous waste label immediately upon the first addition of the chemical to the container. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list the specific chemical name.
-
Validation: The EPA’s Resource Conservation and Recovery Act (RCRA) legally classifies unlabeled containers as "unknowns." Unknowns require mandatory, highly expensive analytical characterization before any licensed vendor will transport them[4].
Phase 3: Satellite Accumulation Area (SAA) Storage
-
Action: Store the container in a designated SAA at or near the point of generation (e.g., inside the fume hood). Keep the container tightly sealed at all times unless actively transferring waste.
-
Validation: Leaving the container open allows for fugitive emissions and volatilization of the solvent vehicle, violating EPA air quality standards and creating an inhalation hazard for lab personnel[4].
Phase 4: Final Destruction via High-Temperature Incineration
-
Action: Transfer the waste to a licensed hazardous waste vendor. The vendor will route the chemical to a specialized rotary kiln or liquid injection incinerator.
-
Validation: The extreme thermal stability of the C-F bond requires incineration temperatures exceeding 1,200 °C (2,192 °F) with a residence time of at least 2.0 seconds[5]. This ensures a >99.99% Destruction and Removal Efficiency (DRE), preventing the synthesis of highly toxic byproducts like dioxins or furans[1].
Quantitative Parameters for Thermal Destruction
To illustrate why segregation is critical, the table below summarizes the vast operational differences required to destroy halogenated waste versus standard non-halogenated lab waste.
| Operational Parameter | Halogenated Waste (e.g., 6-chloro-5-(4-fluorophenyl)...) | Non-Halogenated Waste |
| Primary Disposal Route | High-Temp Incineration with Scrubbing | Fuel Blending / Standard Incineration |
| Minimum Temperature | > 1,200 °C (2,192 °F) | 800 °C - 1,000 °C |
| Minimum Residence Time | ≥ 2.0 seconds | 1.0 - 2.0 seconds |
| Exhaust Gas Treatment | Caustic Scrubber Required (Neutralizes HCl, HF) | Standard Particulate Filters |
| Fuel Value (BTU) | Low (Requires auxiliary fuel to maintain temp) | High (> 5,000 BTU/lb) |
| Destruction Efficiency | > 99.99% DRE | > 99.9% DRE |
Visualized Disposal Workflow
The following diagram maps the logistical lifecycle of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine from the laboratory bench to final atmospheric release.
Workflow for the segregation, storage, and thermal destruction of halogenated organic waste.
Spill Response & Emergency Management
In the event of an accidental spill of this compound (either as a dry powder or dissolved in an organic solvent), execute the following immediate actions:
-
Isolate & Protect: Evacuate non-essential personnel. Don chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. If the compound is dissolved in a highly volatile solvent, ensure the fume hood is operating at maximum capacity.
-
Containment: For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust , as mixing halogens with organic combustibles can create reactive mixtures.
-
Collection: Use non-sparking tools to scoop the absorbed material (or gently sweep the dry powder to avoid aerosolizing dust) and place it directly into the Halogenated Organic Waste container.
-
Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of isopropanol or water, depending on the vehicle), and dispose of all washings and contaminated PPE into the halogenated waste stream.
References
-
Title: Laboratory Hazardous Waste Management Guide Source: UTIA Safety Office (University of Tennessee) URL: 4
-
Title: Most solvent waste from US academic labs ends up in the air Source: C&EN Global Enterprise (American Chemical Society) URL: 3
-
Title: Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6) Source: Secretariat of the Basel Convention (basel.int) URL: 2
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: 1
-
Title: 3-D Flow Modeling of a Hazardous Waste Incinerator Source: Journal of the Air & Waste Management Association (tandfonline.com) URL: 5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
